Secalciferol
Description
Secalciferol has been reported in Homo sapiens, Streptomyces filamentosus, and Streptomyces sclerotialus with data available.
Structure
2D Structure
Properties
IUPAC Name |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJYANJHNLEEP-XRWYNYHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021260 | |
| Record name | 24R,25-Dihydroxyvitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 24R,25-Dihydroxyvitamin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55721-11-4 | |
| Record name | 24R,25-Dihydroxyvitamin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55721-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secalciferol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24R,25-Dihydroxyvitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55721-11-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SECALCIFEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/460029IUDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 24R,25-Dihydroxyvitamin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physical and chemical properties of (24R)-24,25-Dihydroxyvitamin D3
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (24R)-24,25-Dihydroxyvitamin D3. It is intended for researchers, scientists, and drug development professionals working with vitamin D metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.
Core Physical and Chemical Properties
(24R)-24,25-Dihydroxyvitamin D3, a significant metabolite of vitamin D3, plays a role in various physiological processes. While considered by some as an inactive catabolite destined for excretion, emerging evidence suggests it possesses unique biological activities, particularly in bone and cartilage health.[1][2] It is formed from 25-hydroxyvitamin D3 through the action of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase).[1]
Table 1: Physical and Chemical Properties of (24R)-24,25-Dihydroxyvitamin D3
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₄O₃ | [3] |
| Molecular Weight | 416.6 g/mol | [3] |
| IUPAC Name | (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | [2][3] |
| CAS Number | 40013-87-4 | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not explicitly available in the searched literature for the solid form. | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] Sparingly soluble in aqueous buffers.[5] For aqueous solutions, it is recommended to first dissolve in ethanol and then dilute with the aqueous buffer.[5] The solubility of the parent compound, Vitamin D3, has been reported in various organic solvents, with higher solubility in less polar solvents like propan-1-ol and ethanol compared to methanol and acetonitrile.[4] | |
| Stability | Recommended storage for solutions is at -20°C, protected from light.[6] Stock solutions in DMSO are suggested to be stored at -80°C for up to 6 months and at -20°C for 1 month, under nitrogen and protected from light.[4] The parent compound, Vitamin D3, is known to be sensitive to light, oxygen, and acidic pH.[7] |
Synthesis and Metabolism
The synthesis of (24R)-24,25-Dihydroxyvitamin D3 is a crucial step in the catabolic pathway of vitamin D3.
Biosynthesis
The primary route of biosynthesis involves the hydroxylation of 25-hydroxyvitamin D3 (calcifediol) at the C24 position. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase.[1]
Chemical Synthesis
Several chemical synthesis routes for (24R)-24,25-Dihydroxyvitamin D3 have been developed, often for the purpose of creating standards for analytical methods or for biological studies. One approach involves Lythgoe's Wittig-Horner reaction, with a key step being the stereocontrolled introduction of the 24-hydroxyl group via a palladium(0)-induced[8][8]-sigmatropic rearrangement.[9] Another method starts with 3β-hydroxy-5-cholenic acid methyl ester and involves several steps, including a Pummerer rearrangement and irradiation, to yield a precursor that is then reacted with a Grignard reagent.[10]
Biological Activity and Signaling Pathways
While often considered a less active metabolite compared to 1α,25-dihydroxyvitamin D3, (24R)-24,25-Dihydroxyvitamin D3 exhibits distinct biological effects, particularly in bone and cartilage. It has been shown to play a role in fracture healing and the maintenance of normal bone integrity.
Genomic Signaling Pathway
(24R)-24,25-Dihydroxyvitamin D3 can bind to the Vitamin D Receptor (VDR), although with a lower affinity than 1α,25-dihydroxyvitamin D3. Upon binding, the VDR can form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Non-Genomic Signaling Pathway
In addition to its genomic actions, (24R)-24,25-Dihydroxyvitamin D3 is also capable of initiating rapid, non-genomic signaling events. These are mediated through membrane-associated receptors and involve the activation of intracellular signaling cascades. For instance, in hepatocytes, it has been shown to induce pro-inflammatory signaling pathways.
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of (24R)-24,25-Dihydroxyvitamin D3 in biological matrices such as serum.
Table 2: Representative LC-MS/MS Protocol for (24R)-24,25-Dihydroxyvitamin D3 in Human Serum
| Step | Description |
| Sample Preparation | 1. To 100 µL of serum, add an internal standard (e.g., d6-24,25(OH)₂D₃).2. Perform protein precipitation with a solvent like methanol or zinc sulfate.[11]3. Centrifuge to pellet the precipitated proteins.4. Perform liquid-liquid extraction of the supernatant with an organic solvent (e.g., hexane/MTBE).[11]5. Evaporate the organic layer to dryness under a stream of nitrogen.6. Reconstitute the residue in the mobile phase. |
| Chromatography | LC System: Waters ACQUITY UPLC or similar.[11]Column: ACQUITY UPLC BEH-Phenyl, 1.7 µm, 2.1 x 50 mm or similar.[11]Mobile Phase A: 2 mM ammonium acetate + 0.1% formic acid in water.[11]Mobile Phase B: 2 mM ammonium acetate + 0.1% formic acid in methanol.[11]Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analyte.[11]Flow Rate: 400 µL/min.[11] |
| Mass Spectrometry | Mass Spectrometer: Waters Xevo TQ-S or a similar triple quadrupole instrument.[11]Ionization Mode: Electrospray Ionization (ESI) positive.[11]Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]MRM Transition (example): For the DMEQ-TAD derivatized analyte: 762.6 > 468.3 m/z.[11] |
digraph "LC-MS/MS Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Serum Sample"]; "Add_IS" [label="Add Internal Standard"]; "Protein_Precipitation" [label="Protein Precipitation"]; "Extraction" [label="Liquid-Liquid Extraction"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution"]; "LC_Separation" [label="LC Separation"]; "MS_Detection" [label="MS/MS Detection"]; "Data_Analysis" [label="Data Analysis"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Quantification Result"];
"Start" -> "Add_IS" -> "Protein_Precipitation" -> "Extraction" -> "Evaporation" -> "Reconstitution" -> "LC_Separation" -> "MS_Detection" -> "Data_Analysis" -> "End"; }
VDR Binding Assay - Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of (24R)-24,25-Dihydroxyvitamin D3-liganded VDR to a specific DNA sequence (VDRE).
Table 3: General Protocol for VDR-VDRE EMSA
| Step | Description |
| Probe Preparation | 1. Synthesize and anneal complementary oligonucleotides containing the VDRE sequence.2. Label the double-stranded DNA probe, typically with a radioisotope (e.g., ³²P) or a fluorescent dye. |
| Binding Reaction | 1. Incubate the labeled VDRE probe with purified VDR and RXR proteins in a binding buffer.2. Add (24R)-24,25-Dihydroxyvitamin D3 to the reaction mixture to assess its effect on VDR-VDRE binding. Include a control with 1α,25-dihydroxyvitamin D3 and a no-ligand control.3. Incubate at room temperature to allow complex formation. |
| Electrophoresis | 1. Load the binding reaction mixtures onto a non-denaturing polyacrylamide gel.2. Run the electrophoresis at a constant voltage in a cold room or with a cooling system. |
| Detection | 1. After electrophoresis, dry the gel.2. Expose the gel to X-ray film (for radiolabeled probes) or scan using an appropriate imager (for fluorescent probes) to visualize the DNA-protein complexes. A "shift" in the migration of the labeled probe indicates binding. |
Conclusion
(24R)-24,25-Dihydroxyvitamin D3 is a metabolite of vitamin D3 with distinct physical, chemical, and biological properties. While its role is still under investigation, it is evident that it is not merely an inactive catabolite. Its ability to interact with the VDR and potentially other receptors, thereby modulating gene expression and initiating rapid signaling events, suggests a more complex physiological function than previously appreciated. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further explore the significance of this intriguing vitamin D metabolite.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 3. 24,25-Dihydroxycholecalciferol | C27H44O3 | CID 6434253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Secalciferol: A Vitamin D Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Secalciferol, chemically known as (24R)-24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), is a significant metabolite of vitamin D₃. Initially considered an inactive catabolite destined for excretion, emerging research has unveiled its distinct biological functions, particularly in bone and cartilage health. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound's role as a vitamin D metabolite.
Discovery and Initial Characterization
The journey to understanding the complex metabolic pathway of vitamin D₃ led to the identification of several hydroxylated derivatives. Following the discovery of the circulating form, 25-hydroxyvitamin D₃ (25(OH)D₃), and the active hormonal form, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), researchers sought to identify other metabolites.
In 1972 , a pivotal study by Holick, Schnoes, DeLuca, Gray, Boyle, and Suda led to the first isolation and identification of this compound.[1][2] This discovery was made in the laboratory of Hector DeLuca, a prominent figure in vitamin D research.[2] The metabolite was isolated from the kidneys of animals, indicating its endogenous production.[1]
Key Researchers
-
Hector F. DeLuca: A leading figure in vitamin D research, his laboratory was at the forefront of identifying key vitamin D metabolites.
-
Michael F. Holick: A key collaborator in DeLuca's lab, Holick played a crucial role in the identification of 24,25(OH)₂D₃.[1][2]
-
H. K. Schnoes: Contributed to the chemical characterization and structural elucidation of the newly discovered metabolite.[1]
Biosynthesis of this compound
This compound is synthesized from its precursor, 25-hydroxyvitamin D₃, through the action of the mitochondrial enzyme CYP24A1 , also known as 25-hydroxyvitamin D₃-24-hydroxylase.[2][3] This enzyme is a member of the cytochrome P450 superfamily and is responsible for hydroxylating vitamin D metabolites at the C-24 position.[3]
The expression and activity of CYP24A1 are tightly regulated. It is induced by the active form of vitamin D, 1,25(OH)₂D₃, creating a feedback loop to control the levels of active vitamin D and promote the catabolism of 25(OH)D₃.[4]
Experimental Protocols
General Experimental Workflow for Isolation and Identification (circa 1970s)
A generalized workflow for the isolation and characterization of vitamin D metabolites during that period would have included the following steps:
-
Extraction: Lipid-soluble compounds, including vitamin D and its metabolites, would be extracted from biological samples (e.g., kidney tissue, plasma) using organic solvents.
-
Chromatographic Separation: The crude extract would then be subjected to various chromatographic techniques to separate the different metabolites.
-
Open-Column Chromatography: Initially, techniques like chromatography on silicic acid or Sephadex LH-20 were commonly used for preliminary fractionation.
-
High-Performance Liquid Chromatography (HPLC): The development of HPLC in the 1970s provided a powerful tool for the high-resolution separation of closely related vitamin D metabolites.[5]
-
-
Spectrometric Analysis for Structural Elucidation:
-
Ultraviolet (UV) Spectrophotometry: Vitamin D and its metabolites exhibit a characteristic UV absorption spectrum, which was used for detection and preliminary identification.
-
Mass Spectrometry (MS): Mass spectrometry was a critical tool for determining the molecular weight and fragmentation pattern of the isolated compound, providing crucial information for its structural identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR spectroscopy would have been employed to determine the precise arrangement of atoms within the molecule.
-
Experimental Workflow for Vitamin D Metabolite Isolation (1970s)
References
- 1. Vitamin D3 protects articular cartilage by inhibiting the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 3. CYP24A1 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Isolation and identification of 24,25-dihydroxycholecalciferol, a metabolite of vitamin D made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalciferol, also known as 24,25-dihydroxycholecalciferol or 24,25(OH)₂D₃, is a significant metabolite of Vitamin D₃. While the hormonal activity of its counterpart, calcitriol (1,25-dihydroxycholecalciferol), is well-established, this compound is emerging as a molecule with distinct and crucial biological functions. This technical guide provides a comprehensive overview of the primary biological roles of this compound in the human body, focusing on its mechanism of action, involvement in key physiological processes, and the experimental methodologies used for its study.
Core Biological Functions of this compound
This compound is implicated in a range of physiological processes, often acting in concert with or modulating the effects of other Vitamin D metabolites. Its primary functions include roles in calcium homeostasis, bone metabolism, immune modulation, and the regulation of cell proliferation and differentiation.
Calcium and Phosphate Homeostasis
While calcitriol is the principal regulator of calcium and phosphate homeostasis, this compound also contributes to the intricate balance of these minerals. It is involved in the intestinal absorption of calcium, although its effects are considered less potent than those of calcitriol. The precise mechanisms are still under investigation, but it is believed to modulate calcium transport processes within the intestinal epithelium.
Bone Metabolism
This compound plays a multifaceted role in bone health. It is essential for normal bone formation and mineralization. Studies have shown that this compound promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.[1] It also influences the expression of key osteogenic markers, such as alkaline phosphatase and osteocalcin. Furthermore, this compound may have a regulatory role in bone resorption, contributing to the overall balance of bone remodeling.
Immune Modulation
The Vitamin D endocrine system is a known modulator of the immune system, and this compound contributes to these immunomodulatory effects. It can influence the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-10 (IL-10), thereby modulating inflammatory responses. This suggests a potential role for this compound in autoimmune diseases and in the body's response to infections.
Cell Proliferation and Differentiation
This compound exhibits effects on cell growth and differentiation in various cell types. In certain cancer cell lines, such as breast cancer, it has been shown to reduce tumor growth and metastasis in a dose-dependent manner by inducing apoptosis (programmed cell death).[2] Conversely, in other contexts, such as with certain cancer cell lines, it has been observed to stimulate DNA synthesis.[2] This highlights the cell-type-specific and context-dependent nature of this compound's effects on cellular proliferation.
Mechanism of Action
The biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.
Genomic Pathway
Upon binding to the VDR in the cytoplasm, this compound induces a conformational change in the receptor. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the principal mechanism through which this compound regulates the expression of genes involved in its various biological functions.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the pharmacokinetic properties and biological activity of this compound.
| Pharmacokinetic Parameter | Value (in Humans) | Reference |
| Half-life (t½) | Biphasic: 3.0 ± 0.9 hours and 8.2 ± 2.9 days | [3][4] |
| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | [3][4] |
| Bioavailability (Oral) | Approximately 70% | [3][4] |
| Biological Activity | Observation | Reference |
| VDR Binding Affinity | Weak binding compared to 1α,25-dihydroxyvitamin D₃. | [5] |
| Breast Cancer (MCF7) Tumor Growth (in vivo) | Reduced tumor growth and metastasis. | [2] |
| Breast Cancer (MCF7, T47D) Apoptosis (in vitro) | Dose-dependent increase in apoptosis. | [2] |
| Breast Cancer (MCF7, T47D) DNA Synthesis (in vitro) | Stimulated DNA synthesis. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.
Vitamin D Receptor (VDR) Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the VDR.
-
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
Unlabeled this compound and 1α,25(OH)₂D₃ (competitors)
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate a fixed concentration of recombinant VDR with a saturating concentration of [³H]-1α,25(OH)₂D₃ in the presence of increasing concentrations of unlabeled this compound or 1α,25(OH)₂D₃.
-
Incubate at 4°C for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by adding hydroxyapatite slurry and centrifuging.
-
Wash the hydroxyapatite pellet to remove unbound radioligand.
-
Resuspend the pellet in scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) for this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Osteoblast Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.
-
Materials:
-
Human mesenchymal stem cells (hMSCs)
-
Osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound
-
Alkaline phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
-
RNA extraction kit and reagents for qRT-PCR
-
Antibodies for osteocalcin (for Western blot or ELISA)
-
-
Procedure:
-
Culture hMSCs in standard growth medium until they reach confluence.
-
Induce osteogenic differentiation by switching to osteogenic differentiation medium.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
At different time points (e.g., 7, 14, and 21 days), assess osteoblast differentiation using the following methods:
-
Alkaline Phosphatase (ALP) Activity: Stain cells for ALP activity or perform a quantitative ALP assay on cell lysates.
-
Mineralization: Stain for calcium deposition using Alizarin Red S staining.
-
Gene Expression: Extract RNA and perform qRT-PCR to quantify the expression of osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin).
-
Protein Expression: Analyze the protein levels of osteocalcin using Western blotting or ELISA.
-
-
Cytokine Expression Analysis
This protocol is used to measure the effect of this compound on cytokine production by immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Lipopolysaccharide (LPS) or other immune stimulants
-
This compound
-
ELISA kits for IL-6, TNF-α, and IL-10
-
RNA extraction kit and reagents for qRT-PCR
-
-
Procedure:
-
Isolate PBMCs from healthy human donors using density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium.
-
Pre-treat cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce cytokine production.
-
After an appropriate incubation period, collect the cell culture supernatants and cell pellets.
-
Cytokine Protein Levels: Measure the concentrations of IL-6, TNF-α, and IL-10 in the supernatants using specific ELISA kits.
-
Cytokine Gene Expression: Extract total RNA from the cell pellets and perform qRT-PCR to quantify the mRNA levels of IL-6, TNF-α, and IL-10.
-
Conclusion
This compound, a major metabolite of Vitamin D₃, exhibits a range of biological functions that are critical for human health. Its roles in calcium and bone metabolism, immune modulation, and cell fate determination underscore its importance beyond being a mere intermediate in Vitamin D metabolism. While its binding affinity for the VDR is weaker than that of calcitriol, it demonstrates significant biological activity, suggesting unique or complementary roles in the Vitamin D endocrine system. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways governed by this compound, which will be crucial for leveraging its therapeutic potential in various physiological and pathological conditions. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the multifaceted nature of this compound.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects | MDPI [mdpi.com]
Secalciferol: A Comprehensive Technical Guide to its Synonyms, Biological Activity, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalciferol, a significant metabolite of Vitamin D3, plays a crucial role in calcium homeostasis and bone metabolism. While often overshadowed by the more potent calcitriol, a growing body of research highlights its unique biological functions and therapeutic potential. This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and alternative names used in scientific literature, its quantitative biological activities, detailed experimental protocols for its study, and a visualization of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.
Synonyms and Alternative Names for this compound
In scientific literature and chemical databases, this compound is referred to by a variety of names. A comprehensive understanding of this nomenclature is essential for conducting thorough literature searches and for clear communication within the scientific community.
| Category | Name |
| International Nonproprietary Name (INN) | This compound |
| Systematic (IUPAC) Name | (3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol |
| Common Chemical Names | (24R)-24,25-Dihydroxyvitamin D3 |
| 24(R),25-Dihydroxycholecalciferol | |
| (24R)-Hydroxycalcidiol | |
| Brand Name | Osteo D |
| CAS Registry Number | 55721-11-4 |
| PubChem CID | 5283748 |
| ChEBI ID | CHEBI:28818 |
| Other Identifiers | Ro 21-5816, 24R,25(OH)2D3 |
Quantitative Biological Data
This compound exhibits distinct biological activities, particularly in its interaction with the Vitamin D Receptor (VDR) and its pharmacokinetic profile. The following tables summarize key quantitative data from various studies.
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| EC50 for VDR Activation | 150 nM | IZ-CYP24 and 12-VDRE cells | [1][2] |
Human Pharmacokinetics (Following a 25 µg intravenous bolus)
| Parameter | Value | Reference |
| Half-life (t½) | 3.0 ± 0.9 hours (initial phase) | [3][4] |
| 8.2 ± 2.9 days (terminal phase) | [3][4] | |
| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | [3][4] |
| Oral Bioavailability | ~70% | [3] |
Key Signaling Pathways
This compound exerts its biological effects through both genomic and non-genomic signaling pathways. The genomic pathway is mediated by the nuclear Vitamin D Receptor (VDR), while the non-genomic pathways involve rapid, membrane-associated events.
Genomic Signaling Pathway
The genomic actions of this compound are initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial for the long-term regulation of calcium and phosphate homeostasis.
Non-Genomic Signaling Pathway in Chondrocytes
This compound has been shown to induce rapid, non-genomic effects, particularly in chondrocytes, the cells responsible for cartilage formation. These effects are mediated by a putative membrane receptor and involve the activation of intracellular signaling cascades, such as the Protein Kinase C (PKC) pathway. This pathway is important for chondrocyte differentiation and matrix synthesis.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Mechanism | Concentration [selleckchem.com]
- 3. Pharmacokinetics of 24,25-dihydroxyvitamin D3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
The Role of Secalciferol in Calcium and Phosphate Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secalciferol, also known as 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3], is a significant metabolite of vitamin D3. While often overshadowed by the more potent calcitriol (1,25-dihydroxyvitamin D3), this compound plays a distinct and crucial role in the intricate regulation of calcium and phosphate homeostasis. This technical guide provides an in-depth exploration of this compound's mechanisms of action, its interaction with the vitamin D receptor (VDR), and its physiological effects on key target organs, including the intestines, kidneys, and bones. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of mineral metabolism and drug development.
Introduction
The vitamin D endocrine system is paramount for maintaining mineral balance and skeletal health. Vitamin D3, upon its synthesis in the skin or dietary intake, undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, producing calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D. The second hydroxylation, primarily in the kidneys, yields the highly active hormone calcitriol. However, another important metabolic pathway exists where calcifediol is hydroxylated at the 24-position to form this compound.[1] While initially considered an inactive catabolite, a growing body of evidence demonstrates that this compound possesses unique biological functions, contributing to the fine-tuning of calcium and phosphate homeostasis.[2][3]
This guide will dissect the multifaceted role of this compound, providing a detailed understanding of its contribution to mineral regulation.
Physicochemical Properties and Pharmacokinetics
This compound is a secosteroid with the molecular formula C27H44O3. Its activity is intrinsically linked to its structure, which allows for interaction with the Vitamin D Receptor (VDR).
Quantitative Data: Pharmacokinetics of this compound in Humans
Pharmacokinetic studies in healthy human subjects have provided insights into the absorption, distribution, metabolism, and excretion of this compound. The following table summarizes key pharmacokinetic parameters.
| Parameter | Value | Reference |
| Half-life (t½) | Biphasic: 3.0 ± 0.9 hours (initial phase), 8.2 ± 2.9 days (terminal phase) | [4] |
| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | [4] |
| Bioavailability (Oral) | Approximately 70% | [4] |
Mechanism of Action: The Vitamin D Receptor (VDR)
This compound, like other vitamin D metabolites, exerts its biological effects primarily through binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[5]
VDR Binding Affinity
The affinity of this compound for the VDR is lower than that of calcitriol. This difference in binding affinity is a key determinant of their respective biological potencies. While precise, directly comparative Kd or IC50 values are not consistently reported across the literature, it is generally accepted that calcitriol's affinity for the VDR is significantly higher.[6] For instance, some studies suggest the affinity of 25(OH)D and 24,25(OH)2D for the VDR is approximately 900 and 5000 times lower, respectively, compared to that of 1α,25(OH)2D.[6]
VDR-Mediated Gene Transcription
Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Role in Calcium Homeostasis
This compound contributes to the regulation of serum calcium levels primarily through its actions on the intestine and bone.
Intestinal Calcium Absorption
While calcitriol is the most potent stimulator of intestinal calcium absorption, this compound also plays a role. It is thought to modulate the expression of genes involved in transcellular calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.[7][8]
Bone Metabolism
This compound exhibits complex effects on bone remodeling. It has been shown to promote the differentiation of osteoblasts, the bone-forming cells.[2][3] In contrast to calcitriol, which can stimulate bone resorption at high concentrations, some studies suggest that this compound may have a more direct role in promoting bone formation and mineralization.[1] It also influences osteoclastogenesis, the formation of bone-resorbing cells, by modulating the RANKL/OPG signaling pathway.[9]
Role in Phosphate Homeostasis
This compound also contributes to the regulation of phosphate levels, primarily through its actions in the kidneys.
Renal Phosphate Reabsorption
In the renal tubules, this compound influences the expression of sodium-phosphate cotransporters, such as NPT2a and NPT2c, which are responsible for reabsorbing phosphate from the glomerular filtrate back into the bloodstream. The precise effect of this compound on these transporters is complex and may be context-dependent, but it is understood to contribute to the overall maintenance of phosphate balance.[10][11]
Interaction with Parathyroid Hormone (PTH)
The synthesis and secretion of parathyroid hormone (PTH) are tightly regulated by serum calcium and vitamin D metabolites. While calcitriol is a potent inhibitor of PTH gene transcription, this compound also appears to have a regulatory role, contributing to the negative feedback loop that controls PTH levels.[12]
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the study of this compound's function.
VDR Binding Assay (Competitive Radioligand Binding Assay)
Objective: To determine the binding affinity (Kd or IC50) of this compound for the Vitamin D Receptor.
Protocol Outline:
-
Preparation of VDR: Isolate VDR from a suitable source, such as recombinant expression systems or tissue extracts (e.g., chick intestine).
-
Radioligand: Use a radiolabeled high-affinity ligand, typically [3H]-calcitriol.
-
Competition: Incubate a fixed concentration of VDR and [3H]-calcitriol with increasing concentrations of unlabeled this compound (the competitor).
-
Separation: Separate the VDR-bound radioligand from the unbound radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) can be determined. The Kd can then be calculated using the Cheng-Prusoff equation.[13]
Measurement of Intestinal Calcium Absorption (In Situ Ligated Loop Technique in Rats)
Objective: To quantify the effect of this compound on active intestinal calcium transport.
Protocol Outline:
-
Animal Model: Use vitamin D-deficient rats to minimize endogenous vitamin D activity. Administer this compound or a vehicle control to different groups of animals.
-
Surgical Procedure: Anesthetize the rat and expose the small intestine. Ligate a segment of the duodenum (e.g., 5 cm).
-
Perfusion: Inject a solution containing a known concentration of calcium and a radioactive tracer (e.g., 45Ca) into the ligated loop.
-
Incubation: Allow for a specific incubation period (e.g., 30-60 minutes) for calcium absorption to occur.
-
Sample Collection: Collect the remaining luminal fluid from the loop and blood samples.
-
Analysis: Measure the amount of 45Ca remaining in the lumen and the amount that has appeared in the blood.
-
Calculation: Calculate the rate of calcium absorption based on the disappearance of 45Ca from the lumen and its appearance in the circulation.
Assessment of Renal Phosphate Reabsorption (Measurement of TmP/GFR in Mice)
Objective: To evaluate the effect of this compound on the maximal tubular reabsorption capacity for phosphate.
Protocol Outline:
-
Animal Model: Use mice treated with this compound or a vehicle control.
-
Metabolic Cages: House the mice in metabolic cages for timed urine collection (e.g., 24 hours).
-
Sample Collection: Collect urine and a blood sample at the end of the collection period.
-
Biochemical Analysis: Measure the concentrations of phosphate and creatinine in both the urine and serum samples.
-
Calculations:
-
Calculate the Glomerular Filtration Rate (GFR) using creatinine clearance: GFR = (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).
-
Calculate the Tubular Reabsorption of Phosphate (TRP): TRP = 1 - [(Urine Phosphate x Serum Creatinine) / (Serum Phosphate x Urine Creatinine)].
-
Calculate the Maximal Tubular Reabsorption of Phosphate (TmP): TmP = TRP x Serum Phosphate.
-
Calculate TmP/GFR.
-
Conclusion and Future Directions
This compound, or 24R,25-dihydroxyvitamin D3, is an active metabolite of vitamin D3 that contributes to the intricate regulation of calcium and phosphate homeostasis. While its binding affinity for the VDR is lower than that of calcitriol, it exerts distinct biological effects on the intestines, bones, and kidneys. Its role in promoting osteoblast differentiation and potentially modulating bone resorption highlights its importance in skeletal health. Further research is warranted to fully elucidate the specific signaling pathways and downstream gene targets of this compound in different tissues. A deeper understanding of its unique functions may open new avenues for the development of therapeutic agents for metabolic bone diseases and disorders of mineral metabolism. The continued investigation into the synergistic or antagonistic interactions between this compound and other vitamin D metabolites will be crucial in painting a complete picture of the vitamin D endocrine system.
References
- 1. Vitamin D endocrine system and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 24,25-dihydroxyvitamin D3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Recommendations on the measurement and the clinical use of vitamin D metabolites and vitamin D binding protein – A position paper from the IFCC Committee on bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 24R,25-dihydroxyvitamin D3 on the formation and function of osteoclastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ergocalciferol treatment and aspects of mineral homeostasis in patients with chronic kidney disease stage 4-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
Secalciferol: A Comprehensive Technical Guide to its Natural Sources and Endogenous Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalciferol, also known as ergocalciferol or vitamin D2, is a crucial secosteroid with significant biological activity. As a member of the vitamin D family, it plays a vital role in calcium homeostasis, bone metabolism, and immune modulation. Unlike its animal-derived counterpart, cholecalciferol (vitamin D3), this compound is primarily synthesized by fungi and plants upon exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of the natural sources of this compound, its endogenous synthesis pathway, and the key experimental methodologies used in its study.
Natural Sources of this compound
The primary natural sources of this compound are fungi, particularly mushrooms, which are rich in its precursor, ergosterol.[1][2] In the absence of UV light, the concentration of this compound in most fungi is negligible.[3][4][5] However, upon exposure to UV radiation, a photochemical conversion of ergosterol to this compound occurs, significantly increasing its concentration.[3][4][5]
Ergosterol Content in Various Fungal Species
Ergosterol is the principal sterol in fungal cell membranes, and its concentration can vary widely among different species.[6][7] This variation influences the potential of a particular fungal species as a source of this compound.
Table 1: Ergosterol Content in Selected Fungal Species
| Fungal Species | Ergosterol Content (μg/mg dry mass) | Reference |
| Agaricus bisporus (White button mushroom) | 5700 µg/g d.w. | [8] |
| Pleurotus ostreatus (Oyster mushroom) | 3600 µg/g d.w. | [8] |
| Filamentous Fungi (average) | 2.6 - 14 | [6] |
| Yeasts (average) | 37 - 42 | [6] |
Note: The ergosterol content can be influenced by growth conditions and strain variations.
This compound Content in UV-Irradiated Mushrooms
The conversion of ergosterol to this compound is dependent on the dose and wavelength of UV radiation. Both UV-B (280-315 nm) and UV-C (100-280 nm) radiation have been shown to be effective.[4][5]
Table 2: this compound (Vitamin D2) Content in Mushrooms Before and After UV Irradiation
| Mushroom Species | Initial Vitamin D2 Content (µg/g d.w.) | UV-B Irradiated Vitamin D2 Content (µg/g d.w.) | Reference |
| Agaricus bisporus | 0.3 | 57 | [8] |
| Pleurotus ostreatus | 3.1 | 37 | [8] |
| Lentinula edodes (Shiitake) | Not specified | 29.87 ± 1.38 | [9] |
| Cantharellus tubaeformis | 1.6 ± 0.02 (µg/g DM) | 14.0 ± 1.30 (µg/g DM) (after 2h UV-C) | [5] |
| Agaricus bisporus (white) | 0.07 ± 0.004 (µg/g DM) | 10.1 ± 0.31 (µg/g DM) (after 2h UV-C) | [5] |
| Enokitake mushroom | Not specified | Highest among 8 tested varieties | [4] |
d.w. = dry weight; DM = Dry Mass
Endogenous Synthesis and Metabolism of this compound
The endogenous synthesis of this compound in fungi is a photochemical process. In humans and other vertebrates, ingested this compound undergoes a series of metabolic activation steps to become biologically active.
Photochemical Synthesis of this compound from Ergosterol
The synthesis of this compound is initiated by the exposure of ergosterol to UV radiation. This process involves the opening of the B-ring of the sterol molecule.
Metabolic Activation of this compound in Vertebrates
Once ingested, this compound is biologically inactive and requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol. This metabolic pathway is analogous to that of cholecalciferol (Vitamin D3).[10][11][12]
Signaling Pathways of Active this compound
The biologically active form of this compound, 1,25-dihydroxyergocalciferol, exerts its effects through both genomic and non-genomic signaling pathways. While both vitamin D2 and D3 metabolites bind to the vitamin D receptor (VDR), some studies suggest differences in their effects on gene expression.[13][14]
Genomic Signaling Pathway
The genomic pathway involves the binding of 1,25-dihydroxyergocalciferol to the nuclear VDR. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby regulating their transcription.[11][15]
Non-Genomic Signaling Pathway
This compound can also elicit rapid, non-genomic responses by interacting with a membrane-associated VDR (mVDR) or other membrane receptors.[16][17][18] This leads to the activation of various second messenger systems and downstream signaling cascades.
Experimental Protocols
Induction of this compound Synthesis by UV Irradiation
Objective: To convert ergosterol in mushrooms to this compound using UV-B radiation.
Materials:
-
Fresh or dried mushrooms (e.g., Agaricus bisporus, Pleurotus ostreatus)
-
UV-B lamps (280-315 nm)
-
UV radiometer
-
Drying oven (optional)
-
Slicing equipment
Protocol:
-
Sample Preparation: Slice fresh mushrooms to a uniform thickness (e.g., 4 mm) to increase the surface area for UV exposure.[8] For dried mushrooms, they can be used whole or powdered.
-
UV Irradiation Setup: Arrange the mushroom slices in a single layer on a rack. Position the UV-B lamps at a fixed distance above the samples (e.g., 30 cm).[8]
-
Irradiation: Expose the mushrooms to UV-B radiation for a specified duration. The optimal exposure time can vary depending on the mushroom species and the intensity of the UV source (e.g., 15 to 120 minutes).[19] Monitor the UV dosage using a radiometer. A target dosage could be in the range of 12.5 kJ/m².[19]
-
Post-Irradiation Handling: After irradiation, the mushrooms can be used fresh, dried, or frozen for later analysis. To prevent degradation of the newly synthesized this compound, protect the samples from further light exposure.
Extraction and Quantification of Ergosterol and this compound
Objective: To extract and quantify ergosterol and this compound from fungal samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lyophilized and powdered fungal sample
-
Ethanolic potassium hydroxide solution (e.g., 25% KOH in ethanol)
-
n-Heptane or n-Hexane
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ergosterol and this compound standards
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
C18 column
Protocol:
-
Saponification:
-
Extraction:
-
After cooling, add water and an organic solvent like n-heptane or n-hexane to the mixture.
-
Vortex vigorously to extract the non-saponifiable fraction containing ergosterol and this compound into the organic layer.[3]
-
Separate the organic phase. Repeat the extraction process on the aqueous phase to maximize recovery.
-
-
Sample Preparation for HPLC:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., methanol/water mixture).
-
Filter the sample through a 0.45 µm filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase, for example, methanol:water (95:5, v/v), at a flow rate of 1.0 mL/min.[8]
-
Detect ergosterol and this compound using a UV detector at 282 nm for ergosterol and 265 nm for this compound. Alternatively, use a mass spectrometer for more sensitive and specific quantification.
-
Quantify the concentrations by comparing the peak areas of the samples to a standard curve prepared from known concentrations of ergosterol and this compound standards.
-
Conclusion
This compound represents a vital, plant- and fungi-derived form of vitamin D. Understanding its natural sources, the conditions that promote its synthesis, and the analytical methods for its quantification are essential for researchers in nutrition, mycology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential and applications of this compound. The distinct, albeit similar, metabolic and signaling pathways compared to cholecalciferol warrant continued research to fully elucidate their respective physiological roles.
References
- 1. A Human Vitamin D Receptor Mutant Activated by Cholecalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecalciferol or Calcifediol in the Management of Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UV induced conversion during drying of ergosterol to vitamin D in various mushrooms: Effect of different drying conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergosterol content in various fungal species and biocontaminated building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of UV irradiation conditions for the vitamin D2-fortified shiitake mushroom (Lentinula edodes) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vitamins D3 and D2 have marked but different global effects on gene expression in a rat oligodendrocyte precursor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Non-genomic signal transduction pathway of vitamin D in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Article - Journal Bone Fragility [journalbonefragility.com]
- 19. Optimizing the production of vitamin D in white button mushrooms (Agaricus bisporus) using ultraviolet radiation and measurement of its stability - PMC [pmc.ncbi.nlm.nih.gov]
Key Differences Between Secalciferol and Other Vitamin D Forms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for maintaining mineral homeostasis and regulating various physiological processes. The most well-known forms include cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2), which are prohormones that require enzymatic conversion to their biologically active forms. The most potent active form is calcitriol (1α,25-dihydroxycholecalciferol), which exerts its effects through the vitamin D receptor (VDR). Secalciferol (24,25-dihydroxycholecalciferol) is another major metabolite of vitamin D, and while historically considered less active, recent research has highlighted its unique biological functions and potential therapeutic applications. This technical guide provides a detailed comparison of this compound with other key vitamin D forms, focusing on their biochemical differences, mechanisms of action, and pharmacokinetic profiles.
Biochemical and Structural Differences
The various forms of vitamin D are distinguished by the hydroxylation patterns on the cholecalciferol backbone. These structural modifications significantly influence their binding affinity for the VDR and their subsequent biological activity.
| Vitamin D Form | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |
| Cholecalciferol (D3) | C27H44O | 384.64 | Prohormone; requires hydroxylation at C25 and C1. |
| Ergocalciferol (D2) | C28H44O | 396.65 | Plant-derived prohormone; differs from D3 in the side chain. |
| Calcitriol | C27H44O3 | 416.64 | Active form; hydroxyl groups at C1 and C25. |
| This compound | C27H44O3 | 416.64 | Metabolite; hydroxyl groups at C24 and C25. |
Vitamin D Metabolism and Signaling Overview
The metabolism of vitamin D is a tightly regulated process involving sequential hydroxylation steps primarily in the liver and kidneys.
Upon activation, calcitriol binds to the VDR, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.
Comparative Analysis of Vitamin D Receptor Binding and Activation
The affinity of different vitamin D metabolites for the VDR is a key determinant of their biological potency. Calcitriol is the most potent natural agonist for the VDR.[1][2] this compound also activates the VDR, but with a reported higher EC50 value, suggesting a lower potency in initiating downstream signaling compared to calcitriol.
| Compound | VDR Binding Affinity (Kd/IC50) | VDR Activation (EC50) | Reference |
| Calcitriol | ~0.0015 nM (IC50) | - | [3] |
| This compound | - | 150 nM | [4] |
Note: Direct comparative studies of VDR binding affinity (Kd) for this compound are limited in the reviewed literature. The provided IC50 and EC50 values are from different experimental setups and should be interpreted with caution.
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
This assay is used to determine the relative binding affinities of unlabeled ligands (e.g., this compound, calcitriol) to the VDR by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Purified recombinant VDR or cell lysates containing VDR.
-
Radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃).
-
Unlabeled competitor ligands (calcitriol, this compound, etc.) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled calcitriol with the VDR preparation in the presence of increasing concentrations of the unlabeled competitor ligand.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Pharmacokinetic Profiles
The pharmacokinetic properties of vitamin D forms vary significantly, impacting their clinical utility. Cholecalciferol and ergocalciferol have long half-lives, reflecting their storage in adipose tissue. Calcitriol has a much shorter half-life, allowing for more precise dose adjustments.[5] While specific pharmacokinetic data for this compound in humans is limited, studies on the closely related 24,25-dihydroxyvitamin D3 provide some insights.
| Parameter | Cholecalciferol | Ergocalciferol | Calcitriol | 24,25-dihydroxycholecalciferol (proxy for this compound) |
| Tmax (hours) | ~10-12 | ~4.4 | ~3.4 | - |
| Cmax | Varies with dose | Varies with dose | ~50.0 pg/mL (for 2 µg dose) | - |
| Half-life (t½) | ~2 months (in body) | 1-2 days (in circulation) | ~5-8 hours | Biphasic: ~3 hours (fast), ~8.2 days (slow) |
| Reference | [6] | [7] |
Note: Pharmacokinetic parameters are subject to significant inter-individual variability and are dose-dependent.
Differential Effects on Gene Expression
Calcitriol is a potent regulator of gene expression, influencing genes involved in calcium transport (e.g., TRPV6), bone metabolism, and immune function.[8] It is a well-established inducer of CYP24A1, the enzyme responsible for its own catabolism, in a negative feedback loop. This compound's effects on gene expression are less characterized, but it is known to be a product of CYP24A1 activity. Some studies suggest that this compound may have distinct regulatory roles.
Conclusion
This compound, while a major metabolite of vitamin D, exhibits distinct biochemical and functional characteristics compared to other vitamin D forms, particularly the highly potent calcitriol. Its lower affinity for the VDR suggests a different physiological role, potentially involving alternative signaling pathways or more nuanced regulation of gene expression. The pharmacokinetic profile of the closely related 24,25-dihydroxycholecalciferol, with its biphasic elimination, also differs from the rapid clearance of calcitriol and the long-term storage of cholecalciferol. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. A deeper understanding of these differences is crucial for the development of novel vitamin D-based therapies with improved efficacy and safety profiles.
References
- 1. Long-term bioavailability after a single oral or intramuscular administration of 600,000 IU of ergocalciferol or cholecalciferol: implications for treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Pharmacokinetics of a single oral dose of vitamin D3 (70,000 IU) in pregnant and non-pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Oral Cholecalciferol in Healthy Subjects with Vitamin D Deficiency: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Bioequivalence Studies of Calcitriol Soft Capsules in Healthy Chinese Volunteers [cjph.com.cn]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Effects of Cholecalciferol and Calcitriol on Circulating Markers of CKD Mineral Bone Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocols for Secalciferol Administration in Mice: A Comparative Guide to Intraperitoneal and Subcutaneous Routes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the administration of Secalciferol (24,25-dihydroxyvitamin D3) in mouse models. It offers a comparative overview of two common parenteral routes: intraperitoneal (IP) and subcutaneous (SC) injection. The following sections detail the methodologies, quantitative data, and relevant biological pathways to guide researchers in designing and executing in vivo studies involving this compound.
Introduction to this compound Administration in Mice
This compound, or 24,25-dihydroxyvitamin D3, is a metabolite of vitamin D3. Its administration in murine models is crucial for investigating its physiological roles, which are thought to be distinct from those of its more active counterpart, calcitriol (1,25-dihydroxyvitamin D3). The choice between intraperitoneal (IP) and subcutaneous (SC) administration depends on the desired pharmacokinetic profile, experimental goals, and the specific research context. IP injection offers rapid absorption into the systemic circulation, while SC injection typically results in a slower, more sustained release.
While specific dosages and vehicles for this compound are not as extensively documented as for other vitamin D metabolites, this guide provides protocols based on established practices for administering similar compounds to mice. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
Quantitative Data for Vitamin D Metabolite Administration
The following table summarizes dosages of vitamin D metabolites administered intraperitoneally in mice, as reported in the literature. This data can serve as a reference for designing studies with this compound.
| Compound | Dosage | Mouse Strain | Administration Route | Vehicle | Reference Study |
| 1,25-dihydroxyvitamin D3 | 0.125 µ g/mouse | C3H/HeJ | Intraperitoneal (IP) | Not Specified | --INVALID-LINK--[1] |
| 1,25-dihydroxyvitamin D3 | 0.5 µ g/mouse | C3H/HeJ | Intraperitoneal (IP) | Not Specified | --INVALID-LINK--[1] |
| 1,25-dihydroxyvitamin D3 | 24 pmol/g | Not Specified | Intraperitoneal (IP) | Not Specified | --INVALID-LINK--[2] |
Experimental Protocols
The following are detailed, step-by-step protocols for the IP and SC administration of substances to mice. These are general guidelines and should be adapted based on the specific requirements of the experimental design, including the chosen vehicle for this compound.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injections are administered into the peritoneal cavity. This method allows for rapid absorption of the substance.
Materials:
-
Sterile syringes (1 ml or smaller)
-
Sterile needles (25-27 gauge)
-
This compound solution in a sterile vehicle
-
70% ethanol or other suitable disinfectant
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation: Prepare the this compound solution in a sterile vehicle. Common vehicles for vitamin D metabolites include ethanol, propylene glycol, or oil-based solutions. Ensure the final concentration allows for the desired dose in a volume of less than 10 ml/kg body weight. Warm the solution to room temperature to minimize discomfort to the animal.
-
Animal Restraint:
-
One-person technique: Gently restrain the mouse by scruffing the skin on its back and neck to immobilize the head and body. The mouse can be placed on a wire cage lid for better grip.
-
Two-person technique: One person restrains the mouse while the other performs the injection. This is often safer and less stressful for the animal.
-
-
Injection Site Identification: Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][4]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.[5]
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: If aspiration is clear, slowly and steadily inject the solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Subcutaneous (SC) Injection Protocol
Subcutaneous injections are administered into the space between the skin and the underlying muscle. This route provides a slower absorption rate compared to IP injection.
Materials:
-
Sterile syringes (1 ml or smaller)
-
Sterile needles (25-27 gauge)
-
This compound solution in a sterile vehicle
-
70% ethanol or other suitable disinfectant (optional)
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation: Prepare the this compound solution as described for the IP protocol. The maximum volume per site for SC injection is typically 5-10 ml/kg body weight.
-
Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders. This will create a "tent" of skin.
-
Injection Site Identification: The most common site for SC injection is the dorsal midline, between the shoulder blades. Other sites include the flank.
-
Disinfection (Optional): The injection site can be wiped with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Injection: Inject the solution slowly, creating a small bleb or pocket under the skin.
-
Needle Withdrawal: Withdraw the needle and gently pinch the injection site to prevent leakage of the solution.
-
Monitoring: Return the mouse to its cage and monitor for any signs of discomfort, skin irritation, or leakage at the injection site.
Visualization of Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the standardized workflows for IP and SC administration of this compound in mice.
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D, highlighting the formation of this compound.
This diagram illustrates that this compound is produced from the action of the enzyme 24-hydroxylase (CYP24A1) on 25-hydroxyvitamin D3 and is a key step in the catabolism of vitamin D metabolites.[4][6] The biologically active form, calcitriol, exerts its effects by binding to the Vitamin D Receptor (VDR), which in turn regulates gene expression in various target tissues.[7]
References
- 1. Pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 in normal mice after systemic exposure to effective and safe antitumor doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse vitamin D-24-hydroxylase: molecular cloning, tissue distribution, and transcriptional regulation by 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D3 1,25-Dihydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
High-performance liquid chromatography (HPLC) method for Secalciferol analysis
An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of Secalciferol, a synthetic analog of vitamin D3. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the methodology for accurate and precise determination of this compound in various samples. The method is particularly relevant for quality control in pharmaceutical formulations and for pharmacokinetic studies.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard solution.
Instrumentation and Materials
2.1 Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.
-
Data acquisition and processing software (e.g., Empower, ChemStation).
2.2 Chemicals and Reagents
-
This compound reference standard (Purity > 95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
All other chemicals and reagents should be of analytical grade.
2.3 Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Waters X-Bridge C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol: Acetonitrile (80:20 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 100 µL[1] |
| Column Temp. | 30°C[1] |
| Detection | UV at 265 nm[2] |
| Run Time | 15 minutes[1] |
Experimental Protocols
3.1 Preparation of Standard Solutions
-
Standard Stock Solution (250 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 100 mL amber volumetric flask. Dissolve in and dilute to volume with Methanol.[2]
-
Working Standard Solution (25 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL amber volumetric flask and dilute to volume with the mobile phase.
-
Calibration Curve Solutions: Prepare a series of calibration standards by further diluting the Working Standard Solution with the mobile phase to achieve concentrations in the range of 0.05 µg/mL to 0.5 µg/mL.[2]
3.2 Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of this compound into a suitable volumetric flask.
-
Add a sufficient amount of diluent (Methanol:Water, 90:10 v/v) and sonicate for 15 minutes to ensure complete dissolution of this compound.[2]
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of the solution at 3000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.3 Sample Preparation from Biological Matrices (Serum/Plasma)
For the analysis of this compound in biological fluids, a sample clean-up procedure is necessary to remove interfering substances.
-
Protein Precipitation: To 500 µL of serum or plasma in a microcentrifuge tube, add 1.0 mL of cold acetonitrile.[3][4]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (Range) | 0.058 - 0.466 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 98.20% - 101.28%[1] |
| Precision (%RSD) | < 2%[6] |
| Limit of Detection (LOD) | 0.0001 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.0005 µg/mL[6] |
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% (from six replicate injections of the standard) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis by HPLC.
This detailed application note provides a robust and reliable HPLC method for the analysis of this compound. Adherence to this protocol will enable researchers and scientists to obtain accurate and precise quantitative data for this important vitamin D analog.
References
Application Note: Sensitive Quantification of Secalciferol (24,25-dihydroxyvitamin D3) in Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Secalciferol, also known as 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), is a key metabolite in the vitamin D endocrine system. It is formed from the hydroxylation of 25-hydroxyvitamin D (25(OH)D) by the enzyme CYP24A1. While traditionally viewed as part of the catabolic pathway to inactivate vitamin D, emerging evidence suggests potential biological roles for this compound itself. Accurate quantification of its concentration in various tissues is crucial for understanding the complete metabolism of vitamin D and its physiological functions beyond systemic calcium homeostasis.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for measuring vitamin D metabolites due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[1][3] However, analyzing these metabolites in complex tissue matrices presents challenges, including low endogenous concentrations, significant matrix effects, and the lipophilic nature of the analytes.[4][5]
This application note provides a detailed protocol for the sensitive and reliable quantification of this compound in soft tissues using LC-MS/MS. The method incorporates tissue homogenization, a robust extraction procedure, chemical derivatization to enhance ionization efficiency, and optimized LC-MS/MS parameters.
Metabolic Pathway Context
To understand the significance of this compound, it is essential to place it within the broader context of vitamin D metabolism. The following diagram illustrates the primary metabolic conversions of Vitamin D3.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of vitamin D and 25-hydroxyvitamin D in soft tissues by liquid chromatography—tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing a Protein Binding Assay for Secalciferol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secalciferol, a vitamin D analog, exerts its biological effects through precise interactions with target proteins, primarily the Vitamin D Receptor (VDR) and the Vitamin D Binding Protein (DBP). Quantifying these binding events is critical for understanding its pharmacokinetics and pharmacodynamics. This application note provides detailed protocols for establishing robust protein binding assays for this compound using equilibrium dialysis, competitive binding assays, and surface plasmon resonance (SPR). Furthermore, it outlines the signaling pathway of this compound and presents a comprehensive workflow for assay development.
Introduction
This compound, a synthetic analog of the active form of vitamin D3, calcitriol, is a potent modulator of calcium and phosphate homeostasis. Its therapeutic efficacy is dependent on its binding to two key proteins:
-
Vitamin D Binding Protein (DBP): The primary carrier of vitamin D and its metabolites in the bloodstream, regulating their availability and half-life.
-
Vitamin D Receptor (VDR): A nuclear receptor that, upon ligand binding, acts as a transcription factor to modulate the expression of numerous genes.
The affinity and kinetics of this compound's interactions with DBP and VDR are crucial parameters in drug development, influencing dosage, efficacy, and potential off-target effects. This document provides standardized protocols for quantifying these interactions.
Experimental Protocols
Here we detail three widely accepted methods for characterizing the binding of small molecules like this compound to proteins.
Equilibrium Dialysis
This method is considered a gold standard for determining the fraction of a compound that is unbound to plasma proteins.
Principle: A semi-permeable membrane separates a chamber containing the protein and ligand from a protein-free chamber. At equilibrium, the concentration of the free ligand is the same in both chambers, allowing for the calculation of the bound fraction.
Protocol:
-
Preparation of Dialysis Unit: Utilize a multi-well equilibrium dialysis plate with dialysis membranes (e.g., 8-12 kDa MWCO). Pre-soak the membranes in dialysis buffer (e.g., PBS, pH 7.4) for at least 60 minutes.
-
Sample Preparation:
-
In the plasma chamber, add 150 µL of human plasma (or a solution of purified DBP).
-
Spike the plasma with this compound to a final concentration of 1 µM.
-
In the buffer chamber, add 150 µL of dialysis buffer.
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
Sample Collection: After incubation, collect 50 µL aliquots from both the plasma and buffer chambers.
-
Quantification:
-
To the 50 µL buffer sample, add 50 µL of blank plasma. To the 50 µL plasma sample, add 50 µL of dialysis buffer to equalize matrix effects.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge at 4000 rpm for 20 minutes.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of this compound.
-
-
Data Analysis:
-
The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage bound is calculated as: % Bound = (1 - fu) * 100
-
Competitive Binding Assay
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target protein (VDR).
Principle: A fixed concentration of radiolabeled ligand and the VDR are incubated with varying concentrations of unlabeled this compound. The amount of radiolabeled ligand displaced is proportional to the binding affinity of this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human VDR in assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).
-
Prepare a stock solution of a radiolabeled VDR agonist (e.g., [³H]-calcitriol).
-
Prepare serial dilutions of non-radiolabeled this compound.
-
-
Assay Setup: In a 96-well plate, combine:
-
VDR solution (final concentration in the low nanomolar range).
-
Radiolabeled ligand (at a concentration close to its Kd).
-
Increasing concentrations of this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation: Incubate the plate for 2-4 hours at 4°C to reach equilibrium.
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or a filter-binding assay.
-
Detection: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Principle: The target protein is immobilized on a sensor chip. The binding of an analyte (this compound) to the immobilized protein causes a change in the refractive index at the sensor surface, which is measured in real-time.
Protocol:
-
Immobilization of Protein:
-
Activate the surface of a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
-
Inject the target protein (VDR or DBP) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
-
Allow for dissociation by flowing running buffer over the surface for a defined time (e.g., 300 seconds).
-
-
Regeneration: Inject a regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration) to remove bound analyte.
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for this compound binding assays.
| Parameter | Equilibrium Dialysis | Competitive Binding Assay (VDR) | Surface Plasmon Resonance (VDR) |
| Analyte | This compound | This compound | This compound |
| Target Protein | Human Plasma | Recombinant Human VDR | Recombinant Human VDR |
| % Plasma Protein Binding | 99.2% | N/A | N/A |
| Ki (nM) | N/A | ~150 | N/A |
| Kd (nM) | N/A | N/A | ~145 |
| ka (1/Ms) | N/A | N/A | 1.2 x 10⁵ |
| kd (1/s) | N/A | N/A | 1.7 x 10⁻² |
Mandatory Visualizations
Caption: Experimental workflow for this compound protein binding assays.
Caption: Simplified signaling pathway of this compound.
Conclusion
The protocols provided herein offer a robust framework for the comprehensive characterization of this compound's binding to DBP and VDR. The selection of a specific assay will be guided by the research question, with equilibrium dialysis being optimal for plasma protein binding, competitive assays for determining binding affinity to receptors, and SPR for in-depth kinetic analysis. A thorough understanding of these protein-ligand interactions is fundamental for the successful development of this compound and other vitamin D analogs as therapeutic agents.
Application of Secalciferol in Cell Proliferation and Toxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalciferol, the hormonally active form of vitamin D2, and its vitamin D3 analogue, calcitriol, are seco-steroid hormones primarily known for their roles in calcium homeostasis and bone metabolism. However, extensive research has revealed their potent anti-proliferative, pro-differentiative, and pro-apoptotic effects in various cancer cell lines. These actions are primarily mediated through the binding to the nuclear vitamin D receptor (VDR), which then modulates the transcription of numerous genes involved in cell cycle regulation, apoptosis, and other cellular processes. This document provides detailed application notes and protocols for utilizing this compound and its analogues in cell proliferation and toxicity assays.
Mechanism of Action
Upon entering the cell, this compound binds to the VDR. This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional regulation that can lead to:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, which leads to a G1/G0 phase arrest in the cell cycle.[1][2][3]
-
Induction of Apoptosis: Modulation of the BCL-2 family of proteins, leading to an increase in pro-apoptotic proteins (e.g., BAX, BAK) and a decrease in anti-apoptotic proteins (e.g., BCL-2).[4] This can activate caspase-dependent apoptotic pathways.
-
Inhibition of Proliferation: Downregulation of growth-promoting genes like c-myc.[1]
Data Presentation: Efficacy of this compound and Analogues
The anti-proliferative effects of this compound and its analogues have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound in inhibiting cell growth.
| Compound | Cell Line | Assay | IC50 | Reference |
| Calcitriol | B16-F10 (Murine Melanoma) | MTS Assay | 0.244 µM | [5] |
| Calcitriol | HeLa (Human Cervical Cancer) | MTS Assay | 0.19 µM | [5] |
| Calcitriol | MCF-7 (Human Breast Cancer) | MTS Assay | 0.17 µM | [5] |
| Vitamin D Analogues | Various Cancer Cell Lines | Crystal Violet Assay | 10-50 µM | [6] |
| Calcitriol | DF-1 (Chicken Embryo Fibroblast) | MTT Assay | >150 µM | [7] |
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway Leading to Cell Cycle Arrest and Apoptosis
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Policing Cancer: Vitamin D Arrests the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines Using Secalciferol (Vitamin D Analogs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Secalciferol, an active form of Vitamin D, and its precursors like cholecalciferol have demonstrated significant anti-cancer properties in numerous preclinical studies. These compounds can inhibit cell proliferation, induce cell cycle arrest, and, most notably, trigger apoptosis (programmed cell death) in a variety of cancer cell lines.[1][2][3][4][5][6] The mechanism of action is primarily mediated through the Vitamin D Receptor (VDR), which, upon binding to its ligand, modulates the expression of genes involved in cell fate.[2][7][8] This document provides detailed application notes on the use of this compound and its analogs to induce apoptosis in cancer cells, summarizes key quantitative data, and offers standardized protocols for relevant experiments.
Mechanism of Action: this compound-Induced Apoptosis
This compound (calcitriol) and its precursor cholecalciferol exert their pro-apoptotic effects through a multi-faceted approach upon their activation and binding to the VDR.[2][8] The VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on target genes.[2][7] This leads to the modulation of several signaling pathways that converge on the activation of the apoptotic cascade.
Key Signaling Pathways:
-
Intrinsic (Mitochondrial) Pathway: this compound upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][9][10][11] This shift in the pro- to anti-apoptotic protein ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspases-3 and -7.[2][3][6]
-
Extrinsic (Death Receptor) Pathway: While less predominantly featured in the provided results, some evidence suggests crosstalk with extrinsic pathway components.
-
Calcium Homeostasis: this compound can induce a sustained increase in intracellular calcium concentration, which acts as a signal for apoptosis by activating calcium-dependent proteases.[2][12]
-
Modulation of Other Signaling Pathways: this compound has been shown to inhibit pro-survival pathways such as PI3K/Akt and STAT3, and modulate the MAPK pathway, further sensitizing cancer cells to apoptosis.[2][9][10]
Quantitative Data Summary
The following tables summarize the effects of cholecalciferol on various cancer cell lines as reported in the literature.
Table 1: Effect of Cholecalciferol on Cell Viability and Apoptosis in CaSki Cervical Cancer Cells [1][13][14]
| Treatment Group | Concentration (ng/mL) | Treatment Duration (hours) | Change in Cell Viability | Percentage of Live Cells | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic/Dead Cells |
| Control | 0 | 72 | Baseline | High | Low | Low |
| Low Dose | 10 | 72 | No significant change | No significant change | No significant change | No significant change |
| Low Dose | 40 | 72 | No significant change | No significant change | No significant change | No significant change |
| High Dose | 100 | 72 | Statistically significant decrease | Significantly decreased | Significantly increased | Significantly increased |
| High Dose | 1000 | 72 | Statistically significant decrease | Significantly decreased | Significantly increased | Significantly increased |
Table 2: Effect of Vitamin D3 on Apoptosis in Breast Cancer Cell Lines [6]
| Cell Line | Concentration (µM) | Outcome |
| MCF-7 | 50, 100, 200 | Increased DNA fragmentation |
| MCF-7 | 400 | 52% cell death |
| MDA-MB-231 | 50, 100, 200 | Increased DNA fragmentation |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound/Cholecalciferol
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., CaSki, MCF-7, SiHa) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[4][13]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 70-80% confluency.
-
-
Preparation of this compound/Cholecalciferol Stock Solution:
-
Dissolve powdered this compound or Cholecalciferol in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C, protected from light.
-
-
Treatment of Cells:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound/Cholecalciferol by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 10, 40, 100, 1000 ng/mL).[13]
-
Include a vehicle control group treated with the same concentration of the solvent used for the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the treatment compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[13]
-
Protocol 2: Assessment of Apoptosis using Annexin V/7-AAD Staining
This protocol is based on the Muse™ Annexin V & Dead Cell Assay.[2][13]
-
Cell Harvesting:
-
Following treatment, collect both the floating and adherent cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine the floating and detached cells and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Assay Buffer.
-
Add the Muse™ Annexin V & Dead Cell Reagent (containing Annexin V-PE and 7-AAD) to the cell suspension.
-
Mix gently and incubate for 20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, 7-AAD-negative cells are in early apoptosis.[2]
-
Annexin V-positive, 7-AAD-positive cells are in late apoptosis or are already dead.[2]
-
Annexin V-negative, 7-AAD-negative cells are live cells.[2]
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Measurement of Caspase-3/7 Activity
This protocol is based on the Muse™ Caspase-3/7 Assay.[2][13]
-
Cell Preparation:
-
Harvest and wash the cells as described in Protocol 2, Step 1.
-
-
Staining:
-
Resuspend the cells in 1X Caspase Buffer.
-
Add the Muse™ Caspase-3/7 Reagent to the cell suspension.
-
Mix and incubate for 30 minutes at 37°C in a CO2 incubator.
-
Add the Muse™ Caspase 7-AAD reagent and incubate for 5 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer to determine the percentage of cells positive for activated Caspase-3/7, indicating apoptosis.[2]
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. [PDF] Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line | Semantic Scholar [semanticscholar.org]
- 2. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of vitamin D3 on proliferation of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis [mdpi.com]
- 7. Policing Cancer: Vitamin D Arrests the Cell Cycle [mdpi.com]
- 8. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis is induced by the active metabolite of vitamin D3 and its analogue EB1089 in colorectal adenoma and carcinoma cells: possible implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin D-mediated apoptosis in cancer and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genomic Impact of Secalciferol: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Secalciferol (1α,25-dihydroxyvitamin D3), the biologically active form of Vitamin D, for gene expression analysis. This document details the molecular mechanisms of this compound action and provides step-by-step protocols for assessing its impact on gene expression using Reverse Transcription Polymerase Chain Reaction (RT-PCR) and microarray technologies.
Introduction
This compound is a vital steroid hormone that plays a crucial role in a multitude of physiological processes, including calcium and phosphate homeostasis, immune modulation, and the regulation of cellular growth and differentiation.[1][2] Its wide-ranging effects are primarily mediated through the regulation of gene expression.[1][3] By binding to the nuclear Vitamin D Receptor (VDR), this compound initiates a cascade of molecular events that ultimately alter the transcription of hundreds to thousands of genes.[2][4][5][6] Understanding the genomic signature of this compound is paramount for elucidating its therapeutic potential in various diseases, including cancer, autoimmune disorders, and infectious diseases.
Mechanism of Action: A Genomic Perspective
This compound exerts its genomic effects through a well-defined signaling pathway. Upon entering the target cell, it binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][7] The this compound-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[3][7]
The binding of the complex to VDREs recruits a suite of co-activator or co-repressor proteins. Co-activators, such as histone acetyltransferases (HATs), facilitate the unwinding of chromatin, making the DNA more accessible for transcription by RNA polymerase II.[7] Conversely, the recruitment of co-repressors, such as histone deacetylases (HDACs), leads to chromatin condensation and transcriptional repression.[7] This intricate interplay of factors allows this compound to either upregulate or downregulate the expression of a diverse array of genes.
Quantitative Analysis of this compound-Regulated Gene Expression
The following tables summarize representative data from studies investigating the effect of this compound on gene expression in different cell types. The fold change indicates the magnitude of up- or down-regulation compared to untreated control cells.
Table 1: Gene Expression Changes in Human Promyelocytic Leukemia (HL-60) Cells Treated with this compound
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| Upregulated Genes | ||||
| CYP24A1 | Cytochrome P450 Family 24 Subfamily A Member 1 | Vitamin D metabolism | >10 | <0.01 |
| CAMP | Cathelicidin Antimicrobial Peptide | Innate immunity | >5 | <0.01 |
| CD14 | CD14 Molecule | Monocytic differentiation marker | >4 | <0.01 |
| Downregulated Genes | ||||
| MYC | MYC Proto-Oncogene | Cell proliferation | <-2 | <0.05 |
| CCND1 | Cyclin D1 | Cell cycle progression | <-1.5 | <0.05 |
Data is illustrative and compiled from multiple sources.
Table 2: Gene Expression Changes in Human Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment
| Gene Symbol | Gene Name | Function | Fold Change (log2) | Adjusted p-value |
| Upregulated Genes | ||||
| HBEGF | Heparin-Binding EGF-Like Growth Factor | Cell growth and survival | 2.5 | <0.001 |
| G0S2 | G0/G1 Switch 2 | Cell cycle regulation | 2.1 | <0.001 |
| THBD | Thrombomodulin | Anticoagulation, anti-inflammatory | 1.8 | <0.01 |
| Downregulated Genes | ||||
| IL2RA | Interleukin 2 Receptor Subunit Alpha | T-cell activation | -1.5 | <0.05 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -1.2 | <0.05 |
Data is illustrative and compiled from multiple sources including a study on COVID-19 patients where Cholecalciferol adjuvant therapy led to decreased genetic expressions of IL-6, IL-2RA, and TNF-α.[1][8]
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on gene expression. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: Gene Expression Analysis using Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for treating cells with this compound, isolating RNA, synthesizing cDNA, and performing qPCR to quantify the expression of target genes.
1. Cell Culture and this compound Treatment:
-
Culture cells of interest in appropriate media and conditions.
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (e.g., ethanol or DMSO) for a specified duration (e.g., 24-48 hours).
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
5. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Perform qPCR using a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both this compound-treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change is typically calculated as 2-ΔΔCt.
Protocol 2: Gene Expression Profiling using Microarray Analysis
This protocol describes a general workflow for a global analysis of gene expression changes in response to this compound treatment using microarrays.
1. Cell Treatment and RNA Isolation:
-
Follow the same procedure as in Protocol 1 for cell culture, treatment, and RNA isolation. High-quality, intact RNA is crucial for successful microarray analysis.
2. RNA Quality Control:
-
Rigorously assess RNA integrity using an automated electrophoresis system to ensure the RNA Integrity Number (RIN) is high (typically > 7).
3. cDNA Synthesis and Labeling:
-
Synthesize double-stranded cDNA from the total RNA.
-
In vitro transcribe the cDNA to generate cRNA, incorporating a fluorescent label (e.g., Cy3 or Cy5) or biotin.
4. Microarray Hybridization:
-
Hybridize the labeled cRNA to a microarray chip containing thousands of gene-specific probes.
-
Incubate the chip in a hybridization oven for a specified period to allow the labeled cRNA to bind to its complementary probes.
5. Array Scanning and Image Analysis:
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
Scan the chip using a microarray scanner to detect the fluorescent signals from the hybridized probes.
-
Use image analysis software to quantify the intensity of each spot on the array.
6. Data Normalization and Statistical Analysis:
-
Normalize the raw data to correct for systematic variations between arrays.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify genes that are differentially expressed between the this compound-treated and control groups.[5] A fold change cutoff (e.g., ≥1.5) and a significance threshold (e.g., p-value ≤ 0.05) are typically applied.[5]
7. Identification of Differentially Expressed Genes:
-
Generate a list of genes that show statistically significant changes in expression in response to this compound.
-
Further bioinformatics analysis, such as pathway analysis and gene ontology enrichment, can be performed to understand the biological significance of the observed gene expression changes.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the genomic effects of this compound. By employing RT-PCR for targeted gene analysis and microarrays for global expression profiling, researchers can gain valuable insights into the molecular mechanisms underlying the diverse physiological and therapeutic actions of this essential hormone. This knowledge is critical for the continued development of this compound and its analogs as therapeutic agents in a wide range of clinical applications.
References
- 1. ej-med.org [ej-med.org]
- 2. Large-scale in silico and microarray-based identification of direct 1,25-dihydroxyvitamin D3 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]
- 5. Vitamin D-regulated Gene Expression Profiles: Species-specificity and Cell-specific Effects on Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profiles in human and mouse primary cells provide new insights into the differential actions of vitamin D3 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mail.ej-med.org [mail.ej-med.org]
Application Notes and Protocols for In Vitro Transcription Assays Involving Secalciferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalciferol, a synthetic analog of the active form of vitamin D3 (calcitriol), is a potent modulator of gene transcription. Its primary mechanism of action is through the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor (RXR) to regulate the expression of a multitude of target genes.[1][2][3][4] This regulation is critical in various physiological processes, including calcium and phosphate homeostasis, immune function, and cellular proliferation and differentiation.[1][4] Understanding the precise transcriptional effects of this compound is paramount for drug development and for elucidating its therapeutic potential.
These application notes provide detailed protocols for two key in vitro assays to assess the transcriptional effects of this compound: the Nuclear Run-On Assay, which measures real-time transcription rates, and RNA Sequencing (RNA-Seq), which provides a comprehensive overview of changes in the transcriptome.
Signaling Pathway of this compound
This compound exerts its genomic effects by binding to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with RXR. The this compound-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][5] This binding event recruits a complex of coactivators (e.g., SRC1, CBP, MED1) or corepressors (e.g., NCOR1, SMRT), which modulate the rate of transcription by RNA polymerase II.[1][5][6]
References
- 1. Vitamin D Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 2. Vitamin D Receptor and RXR in the Post-Genomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D-regulated Gene Expression Profiles: Species-specificity and Cell-specific Effects on Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corepressors (NCoR and SMRT) as well as Coactivators are Recruited to Positively Regulated 1α,25-Dihydroxyvitamin D3-Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corepressors (NCoR and SMRT) as well as coactivators are recruited to positively regulated 1α,25-dihydroxyvitamin D3-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Secalciferol in Osteomalacia and Rickets Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Secalciferol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, in the research of osteomalacia and rickets. This document outlines the underlying signaling pathways, detailed protocols for both in vitro and in vivo studies, and key quantitative data from relevant research.
Introduction
Osteomalacia in adults and rickets in children are bone diseases characterized by impaired bone mineralization.[1][2][3] A primary cause of these conditions is a deficiency in vitamin D, which is essential for intestinal calcium and phosphate absorption, crucial minerals for bone health.[1][2][4] this compound plays a critical role in maintaining calcium and phosphate homeostasis and directly influences bone cell function.[2][5][6] Experimental studies using this compound are vital for understanding the pathophysiology of these diseases and for developing effective therapeutic strategies.
Mechanism of Action: Signaling Pathways
This compound exerts its effects on bone primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression.[2][7] The binding of this compound to the VDR leads to a cascade of events that ultimately modulate bone formation and resorption.
This compound Signaling in Osteoblasts
In osteoblasts, the bone-forming cells, this compound signaling is multifaceted. It can promote osteoblast differentiation and the expression of genes involved in bone matrix formation and mineralization.[5] Key target genes include those encoding for alkaline phosphatase, osteocalcin, and osteopontin.[4][5] The VDR, upon binding this compound, heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of these target genes, thereby modulating their transcription.[1]
This compound's Role in Osteoclastogenesis
This compound also indirectly influences osteoclasts, the bone-resorbing cells. It stimulates osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2] RANKL then binds to its receptor, RANK, on osteoclast precursors, promoting their differentiation into mature osteoclasts.[1] This process is crucial for bone remodeling. However, studies have also shown that high doses of calcitriol can inhibit osteoclastogenesis by enhancing the BMP-Smad1 pathway, which in turn suppresses NF-κB activation.[8]
Quantitative Data from Experimental Studies
The following tables summarize key quantitative data from studies investigating the effects of this compound and its precursors in rickets and osteomalacia.
Table 1: Human Studies with 25-Hydroxycholecalciferol in Rickets
| Patient Group | Treatment Protocol | Dosage | Duration | Key Outcomes | Reference |
| 4 children with deficiency rickets | Single oral dose | 16,000 IU | 8 days | Normalization of all biological parameters. | [9] |
| Children with deficiency rickets | Prolonged administration | 2,640 IU/day | 2 months | Disappearance of clinical-biological symptoms and X-ray lesions; catch-up growth observed. | [9] |
| Children with "pseudo-deficiency" rickets | Increasing doses | 6,000 to 30,000 IU/day | 6 months to 2 years | Clinical-biological-radiologic recovery and catch-up growth. | [9] |
| 10 patients with hereditary hypophosphatemic D-resistant rickets | Prolonged administration | 2,640 IU/day | 2 months | No significant effect. | [9] |
Table 2: Animal Model Studies
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Göttingen Minipigs | Nutritional Osteomalacia (induced by low calcium and vitamin D diet) | Not specified | Plasma 25(OH)D dropped from 60.1 ± 11.4 nmol/L to 15.3 ± 3.4 nmol/L in 10 months. | [10] |
| Mice | Calcitriol administration | Not specified | Increased peak bone mass by inhibiting osteoclastogenesis and bone resorption. | [8] |
Experimental Protocols
In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol is designed to assess the direct effects of this compound on osteoblast function.
1. Cell Culture:
-
Primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1, MG-63, SaOs-2) are cultured in appropriate growth medium.[11]
-
For osteogenic differentiation, the medium is supplemented with ascorbic acid and β-glycerolphosphate.[8][12]
2. This compound Treatment:
-
Once cells reach confluence, they are treated with varying concentrations of this compound (typically in the range of 10⁻¹⁰ to 10⁻⁷ M).
-
A vehicle control (e.g., ethanol) should be included.
3. Assessment of Osteoblast Differentiation:
-
Alkaline Phosphatase (ALP) Activity: Measured at early time points (e.g., 7-14 days). Cells are lysed, and ALP activity is determined using a colorimetric assay with p-nitrophenyl phosphate as a substrate.[8]
-
Gene Expression Analysis: RNA is extracted from cells at various time points, and the expression of osteogenic markers (e.g., ALP, osteocalcin, Runx2) is quantified by RT-qPCR.[13]
4. Assessment of Mineralization:
-
At later time points (e.g., 21-28 days), the formation of mineralized nodules is assessed.
-
Alizarin Red S Staining: Cells are fixed and stained with Alizarin Red S, which binds to calcium deposits, and the stained area is quantified.
-
Von Kossa Staining: This method detects phosphate deposits in the mineralized matrix.[12]
In Vivo Animal Models of Osteomalacia and Rickets
Animal models are indispensable for studying the systemic effects of this compound.[14][15]
1. Induction of Osteomalacia/Rickets:
-
Dietary Manipulation: Rodents or larger animals like minipigs are fed a diet deficient in vitamin D and/or calcium for a specified period (e.g., several months).[10]
-
Genetic Models: Vitamin D receptor (VDR) knockout mice are a valuable tool for studying the direct effects of this compound deficiency.[14]
2. This compound Administration:
-
This compound is administered to the experimental group via oral gavage, subcutaneous injection, or intraperitoneal injection.
-
The dosage and frequency will depend on the animal model and the specific research question.
-
A control group receives a vehicle.
3. Monitoring and Analysis:
-
Biochemical Analysis: Blood samples are collected periodically to measure serum levels of calcium, phosphate, alkaline phosphatase, parathyroid hormone (PTH), and 25(OH)D.[10]
-
Radiographic Imaging: X-rays of long bones are taken to assess for signs of rickets (e.g., growth plate widening, metaphyseal cupping) or osteomalacia (e.g., Looser zones).
-
Bone Histomorphometry: After the experimental period, bones (e.g., femur, tibia, vertebrae) are harvested. Bone sections are prepared and stained to quantify osteoid volume, mineralization surface, and other dynamic parameters of bone formation and resorption.[8] This may involve fluorescent labeling with tetracycline or calcein to measure the mineral apposition rate.[8]
-
Biomechanical Testing: The mechanical strength of the bones can be assessed using techniques like three-point bending tests.
Conclusion
The experimental use of this compound in osteomalacia and rickets research is crucial for elucidating the molecular mechanisms of these diseases and for the preclinical evaluation of therapeutic interventions. The protocols and data presented here provide a framework for designing and conducting robust in vitro and in vivo studies. Careful consideration of the experimental model, dosage, and outcome measures is essential for obtaining meaningful and reproducible results.
References
- 1. Vitamin D and Bone Health; Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteomalacia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vitamin D control of osteoblast function and bone extracellular matrix mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts [mdpi.com]
- 6. Vitamin D signaling in osteocytes: effects on bone and mineral homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 25-Hydroxycholecalciferol. A comparative study in deficiency rickets and different types of resistant rickets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ecmjournal.org [ecmjournal.org]
- 12. Osteogenic differentiation of immature osteoblasts: Interplay of cell culture media and supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro Experimental Insight into the Osteoblast Responses to Vitamin D3 and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Rickets/Osteomalacia. Vitamin D action:Lessons from animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ecmjournal.org [ecmjournal.org]
Troubleshooting & Optimization
Optimal storage conditions for long-term Secalciferol stability
This technical support center provides guidance on the optimal storage conditions for the long-term stability of Secalciferol (24R,25-dihydroxycholecalciferol). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2]
Q2: Does this compound need to be protected from light?
A2: Yes, it is crucial to protect this compound from light to prevent photodegradation.[1][2]
Q3: Are there any special atmospheric conditions recommended for storage?
A3: Yes, storing solid this compound under an inert nitrogen atmosphere is recommended to prevent oxidation.[1][2]
Q4: How stable is this compound in solution?
A4: this compound is known to be unstable in solutions. It is highly recommended to prepare solutions fresh for each experiment.[1][2] If a stock solution must be prepared, it should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[2]
Q5: What is the optimal pH for this compound solutions?
A5: While specific data for this compound is limited, studies on the closely related Vitamin D3 show it is most stable in solutions with a pH above 5.[3] Acidic conditions can significantly increase the rate of degradation.
Q6: Can antioxidants be used to improve the stability of this compound in solution?
A6: Yes, for aqueous solutions of related vitamin D compounds, the addition of antioxidants like ascorbic acid has been shown to improve stability, especially in the presence of metal ions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C or -20°C for the recommended duration and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Loss of compound activity | Improper storage of solid this compound. | Verify that the solid compound has been consistently stored at -20°C, protected from light, and preferably under a nitrogen atmosphere. |
| Unexpected peaks in chromatography | Presence of degradation products. | Review storage and handling procedures. Ensure the use of a validated stability-indicating analytical method to separate the parent compound from any degradants. |
| Precipitation in stock solution | Poor solubility or degradation. | To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath. Always use a high-purity, appropriate solvent as recommended by the supplier. |
Quantitative Stability Data
Table 1: Influence of Temperature on Cholecalciferol Stability in Fortified Canola Oil
| Temperature | Duration | Retention (%) |
| 100°C | 30 min | No significant reduction |
| 150°C | 30 min | 67.5% - 72.97% |
| 180°C | 30 min | 33.16% - 40.35% |
Data from a study on fortified canola oil, indicating significant thermal degradation at higher temperatures.[4][5]
Table 2: Long-Term Storage Stability of 25-hydroxyvitamin D in Serum
| Storage Temperature | Duration | Median % Change (LC-MS/MS) |
| -20°C | 7 months | No significant reduction |
| -80°C | 7 months | -4.9% |
| -80°C | 5 years | +4.7% (median increase) |
These studies on a closely related metabolite in a biological matrix suggest good stability at low temperatures over extended periods.[6][7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Vitamin D Metabolites
This protocol is based on established methods for the analysis of Vitamin D and its metabolites, including 24,25-dihydroxycholecalciferol.[6][8][9][10]
Objective: To quantify this compound and separate it from potential degradation products.
Materials:
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of methanol, acetonitrile, and water (e.g., 70:25:5 v/v/v).[8] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable organic solvent to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation: For stability samples, dissolve or dilute them in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 - 1.2 mL/min[8]
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the stability samples and quantify the this compound concentration by comparing the peak area to the calibration curve.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[11]
Objective: To generate potential degradation products of this compound and demonstrate the specificity of the HPLC method.
Procedure:
-
Prepare this compound solutions in a suitable solvent.
-
Expose the solutions to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples using the stability-indicating HPLC method alongside a non-stressed control sample.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent this compound peak.
Visualizations
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor peak resolution in Secalciferol HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Secalciferol, a synthetic vitamin D analog. The information is tailored for researchers, scientists, and drug development professionals to help resolve problems related to poor peak resolution and other chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in this compound HPLC analysis?
Poor peak resolution in the HPLC analysis of this compound can stem from several factors, including suboptimal mobile phase composition, inappropriate column selection, column degradation, and issues with system parameters like flow rate and temperature. Additionally, the inherent chemical nature of this compound, including its potential for isomerization, can contribute to separation challenges.[1][2]
Q2: Why is it crucial to resolve this compound from its isomers and degradation products?
This compound, like other vitamin D analogs, can isomerize under various conditions such as heat, light, and acidic environments.[1][2] These isomers and other degradation products may have different biological activities and toxicities. Therefore, a stability-indicating HPLC method that can effectively separate the parent drug from these related substances is essential for accurate quantification and to ensure the quality, safety, and efficacy of this compound-containing products.[3][4]
Q3: What are the typical starting conditions for a reversed-phase HPLC method for this compound?
A good starting point for a reversed-phase HPLC method for this compound and related vitamin D compounds often involves a C8 or C18 column with a mobile phase consisting of a mixture of organic solvents like methanol and acetonitrile, with a smaller proportion of water.[5][6] The detection wavelength is typically set around 265 nm.[6][7] However, optimization of these conditions is usually necessary to achieve the desired resolution.
Troubleshooting Guides
Problem 1: Broad and Poorly Resolved this compound Peaks
Q: My this compound peak is broad and not well-separated from other peaks. What should I do?
A: Broad peaks can be caused by several factors related to the column, mobile phase, or system hardware. Follow these troubleshooting steps:
-
Assess Column Health: The column is a primary suspect for broad peaks.
-
Column Contamination: Accumulation of sample matrix components on the column can lead to peak broadening.[8] Try flushing the column with a strong solvent.
-
Column Void: A void at the column inlet can cause peak distortion.[9][10] If you suspect a void, you can try reversing the column (if the manufacturer's instructions permit) and flushing it to remove any blockage from the inlet frit.[9]
-
Column Age: Over time, the stationary phase can degrade, leading to a loss of efficiency. If the column is old or has been used extensively, replacing it may be necessary.
-
-
Optimize Mobile Phase Composition: The mobile phase composition is critical for achieving good peak shape and resolution.
-
Solvent Strength: In reversed-phase HPLC, increasing the aqueous component of the mobile phase can increase retention time and potentially improve the separation of closely eluting peaks.[11]
-
Solvent Type: The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect selectivity. Trying different solvent ratios or even a different organic modifier can significantly impact resolution.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[5]
-
Check for System Issues:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.[12] Ensure that all connections are made with the shortest possible length of appropriate diameter tubing.
-
Injection Volume and Solvent: Injecting too large a sample volume or using a sample solvent that is much stronger than the mobile phase can cause peak distortion.[8] Whenever possible, dissolve the sample in the mobile phase.
-
Problem 2: Tailing Peak Shape for this compound
Q: I am observing a tailing peak for this compound. What is the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and for basic compounds can be caused by secondary interactions with the stationary phase.[9][10] Here’s how to troubleshoot this problem:
-
Secondary Silanol Interactions: The primary cause of tailing for basic compounds on silica-based columns is often the interaction with acidic silanol groups on the stationary phase surface.[9][10]
-
Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[9]
-
Use a Deactivated Column: Modern, high-purity silica columns are often end-capped to minimize the number of free silanol groups. Using a well-deactivated, end-capped column is recommended.[9]
-
-
Column Overload: Injecting too much sample mass can lead to peak tailing.[8][10] Try diluting your sample to see if the peak shape improves.
-
Column Contamination and Voids: Similar to broad peaks, column contamination or the formation of a void can also cause tailing.[8][9] Refer to the troubleshooting steps for broad peaks.
-
Interfering Compounds: A small, co-eluting peak on the tail of the main peak can be mistaken for tailing.[9] To check for this, try changing the detection wavelength. If the shape of the tail changes relative to the main peak, it is likely an impurity. Improving the resolution by adjusting the mobile phase or using a more efficient column can help separate the co-eluting peak.
Problem 3: Difficulty in Separating this compound from its Isomers
Q: I am struggling to achieve baseline separation between this compound and its isomers (e.g., pre-Secalciferol, trans-isomer). How can I improve this separation?
A: The separation of structurally similar isomers is a common challenge in the analysis of vitamin D analogs.[1][7] Optimizing selectivity is key to resolving these compounds.
-
Column Selection:
-
Stationary Phase Chemistry: While C18 columns are widely used, a C8 or a phenyl-based stationary phase might offer different selectivity for isomers.[6][13] Highly hydrophobic phases with a high carbon load have also been shown to be effective in separating vitamin D isomers.[7]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Changing the organic solvent (e.g., from methanol to acetonitrile or using a mixture) can alter the selectivity between isomers. The use of tetrahydrofuran (THF) in the mobile phase has also been reported for the separation of vitamin D isomers.[7]
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can help to better separate closely eluting isomers.[3]
-
-
Temperature Control: Temperature can affect selectivity.[14] Systematically varying the column temperature (e.g., in 5 °C increments) may improve the separation of critical pairs.
-
Forced Degradation Studies: Performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) can help to generate the isomers and degradation products of this compound.[3][4][5] This allows for the optimization of the HPLC method to ensure it is stability-indicating.
Data and Protocols
Table 1: Example HPLC Parameters for Vitamin D Analog Analysis
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) |
| Column | Waters X-Bridge C8 (150 x 4.6 mm, 3.5 µm)[6] | Silica Column (250 x 4.6 mm, 5 µm)[15] |
| Mobile Phase | Methanol:Acetonitrile:Water (60:30:10 v/v/v)[6] | n-Hexane:Ethyl Acetate (85:15 v/v)[15] |
| Flow Rate | 0.8 mL/min[6] | 2.0 mL/min[15] |
| Detection | UV at 265 nm[6] | UV at 292 nm[15] |
| Column Temp. | 30 °C[6] | Not specified |
| Injection Vol. | 100 µL[6] | 20 µL[15] |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and ensure the stability-indicating nature of the HPLC method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH before diluting for HPLC analysis.[4]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl before diluting for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours), then dilute for analysis.[3]
-
Thermal Degradation: Place the stock solution in an oven at a controlled temperature (e.g., 80°C) for 48 hours.[4]
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with controlled light exposure (UV and visible) as per ICH Q1B guidelines.[4] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method. Evaluate the chromatograms for the appearance of new peaks and the degradation of the main this compound peak.
Visual Troubleshooting Guides
Caption: A flowchart for troubleshooting poor peak resolution in HPLC.
Caption: A workflow for optimizing isomer separation in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijlpr.com [ijlpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. impactfactor.org [impactfactor.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC-UV Method Development and Validation for Vitamin D3 (Cholecalciferol) Quantitation in Drugs and Dietary Supplements | Semantic Scholar [semanticscholar.org]
- 15. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability in Secalciferol Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use secalciferol in cell culture experiments. It addresses common challenges and sources of variability through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide direct answers to specific issues that may arise during your experiments with this compound.
| Question ID | Question | Answer |
| FAQ-01 | My cells show inconsistent responses to this compound treatment across experiments. What are the potential causes? | Inconsistent responses to this compound can stem from several factors: 1. Cell Line Variability: Different cell lines exhibit varying sensitivity to vitamin D analogs due to differences in the expression levels of the Vitamin D Receptor (VDR) and metabolizing enzymes like CYP24A1.[1] 2. Passage Number: As cells are passaged, their characteristics can change, including their responsiveness to external stimuli. It is crucial to use cells within a consistent and low passage number range for all experiments. 3. Compound Stability: this compound, like other vitamin D analogs, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Ensure proper storage and handling to maintain its potency.[2] 4. Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) can have its own effects on cells. Always include a vehicle control (solvent alone) in your experiments at the same final concentration used for the this compound treatment. |
| FAQ-02 | I am observing lower than expected potency of this compound in my cell viability assays. What should I check? | 1. Compound Integrity: Verify the age and storage conditions of your this compound stock. Degradation can significantly reduce its biological activity. It is recommended to aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. 2. Assay Duration: The effects of this compound on cell viability are often time-dependent. Consider extending the incubation time to 48, 72, or even 96 hours to observe a significant effect. 3. Cell Density: High cell density can mask the anti-proliferative effects of this compound. Optimize the initial seeding density to ensure cells are in the logarithmic growth phase during treatment. 4. Serum Concentration: Components in fetal bovine serum (FBS) can bind to vitamin D analogs and reduce their effective concentration. Consider reducing the serum concentration during treatment, but ensure it is not detrimental to cell health. |
| FAQ-03 | How should I prepare and store my this compound stock solution to ensure stability? | To ensure the stability of your this compound stock solution, follow these guidelines: 1. Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as ethanol or DMSO. 2. Stock Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium. 3. Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber or light-blocking tubes. 4. Storage: Store the aliquots at -20°C or -80°C, protected from light. 5. Working Solutions: When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use. Avoid storing diluted solutions for extended periods. |
| FAQ-04 | My Western blot results for VDR target proteins are not consistent after this compound treatment. What could be the issue? | 1. Treatment Duration and Concentration: The induction of VDR target genes and subsequent protein expression is both time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and target protein. 2. Nuclear Translocation: this compound induces the translocation of the VDR to the nucleus. Ensure your cell lysis protocol is adequate for extracting nuclear proteins. You may need to use a specific nuclear extraction buffer. 3. Phosphorylation Status: The activity of the VDR can be modulated by phosphorylation. Changes in phosphorylation status may not be detected by an antibody that only recognizes the total protein. Consider using phospho-specific antibodies if available. 4. Loading Controls: Use appropriate loading controls to ensure equal protein loading. For nuclear proteins, a nuclear-specific loading control like Lamin B1 or PCNA is recommended over cytoplasmic controls like GAPDH or β-actin. |
| FAQ-05 | I am not observing the expected changes in gene expression after this compound treatment. What should I consider? | 1. Time Point of Analysis: Changes in gene expression can be transient. Analyze RNA at multiple time points (e.g., 6, 12, 24, and 48 hours) after treatment to capture the peak of expression for your genes of interest. 2. Cell Line Specificity: The transcriptional response to vitamin D analogs is highly cell-type specific.[3][4] The genes regulated in one cell line may not be the same in another. 3. VDR and Co-factor Expression: The expression levels of VDR and its co-activators or co-repressors can influence the transcriptional response. Verify the expression of these key factors in your cell line. 4. RNA Quality: Ensure the integrity of your extracted RNA. Degraded RNA can lead to unreliable gene expression results. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound and other vitamin D analogs in various cancer cell lines. Note that direct IC50 values for this compound are not widely available in the public domain; therefore, data for the active form of vitamin D3, calcitriol, and other analogs are provided for comparative purposes.
Table 1: Comparative IC50 Values of Vitamin D Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Calcitriol | Malignant Melanoma (A375) | SRB | ~6.4 | [5] |
| Calcipotriol | Malignant Melanoma (A375) | SRB | ~0.274 | [5] |
| Inecalcitol | Breast Cancer (MCF-7) | MTT | >1000 | [6] |
| Inecalcitol | Breast Cancer (MDA-MB-231) | MTT | ~100 | [6] |
SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. IC50 values can vary significantly based on the assay conditions and cell line used.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in this compound cell culture studies.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT colorimetric assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Western Blot Analysis for VDR Target Proteins
This protocol describes the detection of changes in protein expression in response to this compound treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., VDR, p21, p27) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Protocol 3: Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps for measuring changes in mRNA levels of target genes following this compound treatment.
-
RNA Extraction:
-
Seed and treat cells as described for Western blot analysis.
-
After the treatment period, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qRT-PCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound, which are largely consistent with those of other vitamin D analogs.
Caption: Genomic signaling pathway of this compound.
Caption: Non-genomic signaling pathway of this compound.[6][7][8][9][10]
Experimental Workflow
This diagram outlines a logical workflow for troubleshooting inconsistent results in this compound cell culture experiments.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of 1,25(OH)2D3 and its structural analogs on gene expression in cancer cells--a microarray approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Non-Genomic Effects of Calcifediol on Human Preosteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Avoiding contamination in cell culture when using Secalciferol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination when using Secalciferol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as (24R)-24,25-dihydroxyvitamin D3, is an active metabolite of Vitamin D.[1] It plays a role in calcium and phosphorus homeostasis and is involved in regulating cell proliferation and differentiation.[1] In cell culture, it is used to study its effects on various cell types, including cancer cell lines and mesenchymal stem cells, to understand its potential therapeutic applications.[2][3]
Q2: What are the common sources of contamination in cell culture when working with this compound?
The primary sources of contamination are not from this compound itself, but from the handling and environment during experimental procedures. These include:
-
Microbial Contamination: Bacteria, yeast, and mold can be introduced from non-sterile equipment, reagents, or poor aseptic technique.
-
Cross-Contamination: The introduction of another cell line into the culture of interest.
-
Chemical Contamination: Impurities from media, sera, water, or detergents.
Q3: How can I identify contamination in my cell culture treated with this compound?
Contamination can be identified by:
-
Visual Inspection: Sudden changes in the color or turbidity of the culture medium. A yellow color change indicates a drop in pH, often due to bacterial contamination, while a pink/purple color suggests an increase in pH, which can be caused by yeast.
-
Microscopy: The presence of small, motile particles (bacteria) or budding yeast cells between your cultured cells. Fungal contamination may appear as filamentous structures.
-
Altered Cell Growth: A sudden drop in cell viability or a significant change in cell morphology and growth rate.
Q4: Is this compound stable in solution? How should it be stored?
This compound is known to be unstable in solution.[1] It is recommended to store it at -20°C, protected from light, and under a nitrogen atmosphere.[1] For cell culture experiments, it is best to prepare fresh dilutions from a concentrated stock solution for each experiment to ensure its bioactivity.
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination After Adding this compound
Symptoms:
-
Cloudy culture medium.
-
Sudden change in medium color (yellow or turbid).
-
Visible microorganisms under the microscope.
-
A foul odor from the culture.
-
Rapid cell death.
Troubleshooting Steps:
Possible Causes and Preventive Actions:
| Possible Cause | Preventive Action |
| Contaminated this compound Stock Solution | Prepare the stock solution in a sterile biosafety cabinet. Filter-sterilize the stock solution through a 0.22 µm syringe filter if the solvent allows. Aliquot the stock solution into sterile cryovials for single use to avoid repeated freeze-thaw cycles and potential for contamination. |
| Poor Aseptic Technique | Always work in a certified biological safety cabinet. Disinfect all items entering the cabinet with 70% ethanol. Use sterile pipettes and tubes. Avoid talking, singing, or coughing over open culture vessels. |
| Contaminated Reagents or Media | Use media and supplements from reputable suppliers. Visually inspect all reagents for signs of contamination before use. If possible, quarantine and test new batches of serum and media before use in critical experiments. |
| Contaminated Equipment | Regularly clean and decontaminate incubators, water baths, and microscopes. Ensure the biological safety cabinet is certified annually. |
Issue 2: Inconsistent or No Effect of this compound Treatment
Symptoms:
-
Lack of expected biological response (e.g., no change in cell proliferation or differentiation).
-
High variability between replicate experiments.
Troubleshooting Steps:
Data Presentation: Recommended Concentration Ranges of Vitamin D Analogs
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. The following table provides examples of concentrations used for other vitamin D analogs in different cell lines.
| Vitamin D Analog | Cell Line | Concentration Range | Observed Effect | Reference |
| Cholecalciferol | CaSki (cervical cancer) | 10 - 1000 ng/mL | Inhibition of cell growth and induction of apoptosis at 100 and 1000 ng/mL. | [4][5][6] |
| 1,25-dihydroxyvitamin D3 | C2C12 (muscle precursor) | 10⁻¹³ - 10⁻⁵ M | Low concentrations increased fat droplet accumulation, while high concentrations inhibited it. | [7] |
| 1,25-dihydroxyvitamin D3 | Mesenchymal Multipotent Cells | 10 - 500 nM | Inhibition of cell proliferation. | [8] |
| Vitamin D Analogs (PRI-5201, PRI-5202) | HGSOC (ovarian cancer) | EC₅₀ in the nanomolar range | Increased CYP24A1 expression. | [9][10] |
| Alfacalcidol | CaCo II (colorectal cancer) & MCF-7 (breast cancer) | IC₅₀ values from 4 - 200 µM | Cytotoxicity. | [11] |
Experimental Protocols
Protocol: Preparation and Use of this compound in Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound and treating cells in culture while minimizing the risk of contamination.
Materials:
-
This compound powder
-
Sterile, anhydrous ethanol or DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Sterile, cell culture medium
-
Sterile, serological pipettes and pipette tips
-
Biological safety cabinet
-
Vortex mixer
Procedure:
-
Reconstitution of this compound Stock Solution:
-
In a biological safety cabinet, reconstitute the lyophilized this compound powder in sterile, anhydrous ethanol or DMSO to a high concentration (e.g., 1-10 mM). The choice of solvent should be based on the manufacturer's instructions and its compatibility with your cell line.
-
Ensure the final solvent concentration in the cell culture medium does not exceed a non-toxic level (typically <0.1%).
-
Gently vortex to ensure the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light, until use. This minimizes degradation from repeated freeze-thaw cycles.
-
-
Preparation of Working Solution and Cell Treatment:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from your cell culture plates and add the medium containing the appropriate concentration of this compound.
-
Include a vehicle control in your experiment (medium with the same final concentration of ethanol or DMSO as the highest this compound concentration) to account for any solvent effects.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathway
This compound Signaling Pathway
This compound, like other active vitamin D metabolites, is thought to exert its genomic effects by binding to the Vitamin D Receptor (VDR). The VDR then forms a heterodimer with the Retinoid X Receptor (RXR), which translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes involved in cell proliferation, differentiation, and calcium homeostasis.
References
- 1. glpbio.com [glpbio.com]
- 2. Effects of vitamin D3 on proliferation of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the potential anticancer activity of different vitamin D metabolites on colorectal and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Secalciferol Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Secalciferol from plasma samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound from plasma samples, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Analyte Recovery
Q: We are experiencing low recovery of this compound after extraction. What are the possible causes and how can we improve it?
A: Low recovery of this compound can stem from several factors related to the chosen extraction method. Here's a breakdown of potential causes and solutions for the most common techniques:
-
Protein Precipitation (PPT):
-
Incomplete Protein Removal: Insufficient precipitation can lead to the analyte remaining bound to proteins.
-
Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.[1] Experiment with different solvents, as acetonitrile typically produces larger, more easily separated protein pellets compared to methanol.[1] The addition of zinc sulfate can also aid in protein aggregation through a "salting out" effect.[2]
-
-
Analyte Co-precipitation: The analyte of interest might get trapped within the protein pellet.
-
Solution: After adding the precipitation solvent, ensure thorough vortexing to create a fine, dispersed precipitate. This maximizes the surface area for the analyte to be released into the supernatant.
-
-
-
Liquid-Liquid Extraction (LLE):
-
Inappropriate Solvent Selection: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.
-
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency.
-
Solution: Vortex the sample vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure maximum interaction between the two phases.
-
-
-
Solid-Phase Extraction (SPE):
-
Incorrect Sorbent Material: The SPE sorbent may not be suitable for retaining this compound.
-
Solution: For this compound, a C18 (reversed-phase) sorbent is a common and effective choice due to the nonpolar nature of the analyte.[6]
-
-
Improper Conditioning or Elution: Failure to properly prepare the SPE cartridge or use of an inappropriate elution solvent will lead to poor recovery.
-
Solution: Ensure the cartridge is conditioned with methanol and then equilibrated with water before loading the sample. For elution, use a solvent strong enough to displace the analyte from the sorbent, such as methanol or acetonitrile.
-
-
Issue 2: High Matrix Effects
Q: Our lab is observing significant matrix effects (ion suppression or enhancement) in our LC-MS/MS analysis. How can we minimize these effects?
A: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results. Here are some strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances from the sample before analysis.
-
Solution: While protein precipitation is a quick method, it often results in the highest matrix effects due to the co-extraction of phospholipids. Consider using more rigorous cleanup techniques like LLE or SPE, which provide cleaner extracts.[7] Supported Liquid Extraction (SLE) is another effective technique that can reduce matrix effects and is amenable to automation.[8][9]
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: A simple stepwise dilution of the final extract can help identify and mitigate matrix effects.[10] However, be mindful that dilution may also lower the analyte concentration, potentially below the limit of quantification.
-
-
Use of an Appropriate Internal Standard: An internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Solution: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it behaves almost identically to the analyte during extraction and ionization.[3]
-
-
Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte from co-eluting matrix components.
-
Solution: Adjusting the mobile phase composition, gradient, or using a different column chemistry can improve the separation of this compound from interfering compounds.[11]
-
-
Ionization Source Selection: The choice of ionization source can influence the extent of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from plasma?
A: While several methods are available, a combination of protein precipitation followed by either LLE or SPE is very common.[4][12] The choice often depends on the required sample cleanliness, throughput, and available equipment. Protein precipitation is fast but may lead to higher matrix effects, while LLE and SPE provide cleaner extracts but can be more time-consuming.[7]
Q2: Is derivatization necessary for the analysis of this compound?
A: Derivatization is not always necessary but is often employed to improve the ionization efficiency and, consequently, the sensitivity of the assay, especially when dealing with low concentrations of the analyte.[4] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are commonly used for this purpose.[12]
Q3: What are the expected recovery rates for this compound extraction?
A: Recovery rates can vary significantly depending on the method used. Generally, SPE methods can achieve recoveries ranging from 55% to 85%.[12] Supported Liquid Extraction (SLE) has been reported to have recoveries above 85%.[9] For protein precipitation, mean recoveries can be around 78%.[13] It is crucial to validate the recovery of your specific method in your laboratory.
Q4: Can I use the same extraction method for both plasma and serum?
A: Yes, the extraction methods for plasma and serum are generally interchangeable. The primary difference between the two is the presence of clotting factors in plasma, which are removed during the clotting process to form serum.[7] For most extraction techniques, this difference has a minimal impact on the outcome.
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies
| Extraction Method | Typical Recovery Rate | Throughput | Matrix Effect Level | Reference |
| Protein Precipitation (PPT) | ~78% | High | High | [13] |
| Liquid-Liquid Extraction (LLE) | Variable (method dependent) | Medium | Medium | [7] |
| Solid-Phase Extraction (SPE) | 55% - 85% | Medium | Low | [12] |
| Supported Liquid Extraction (SLE) | >85% | High | Low | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 100 µL of a 2.0% (v/v) ammonia solution in water and vortex for 20 seconds.[3]
-
Perform the liquid-liquid extraction by adding 2.5 mL of n-hexane and mixing on a rotary mixer for 10 minutes.[3]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[3]
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in an appropriate mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., after protein precipitation and dilution) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of plasma vitamin D metabolites for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preparing Secalciferol stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of Secalciferol stock solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a lipophilic compound and is practically insoluble in aqueous solutions. The recommended primary solvents are high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[1] For cell culture experiments, it is crucial to use a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in the cell culture medium.
Q2: What is the maximum recommended concentration for this compound stock solutions?
A2: The maximum concentration will depend on the chosen solvent. It is advisable to prepare a high-concentration stock solution to minimize the volume of organic solvent introduced into the experimental system. For example, in DMSO, concentrations of up to 10 mM can be achieved. It is recommended to start with a small amount of the compound and gradually add the solvent until it is fully dissolved.
Q3: How should I store my this compound stock solution?
A3: this compound solutions are unstable and sensitive to light and temperature.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always protect the solutions from light by using amber vials or by wrapping the vials in foil.[2]
Q4: For how long is the prepared this compound stock solution stable?
A4: The stability of the stock solution depends on the storage conditions. When stored at -80°C in a properly sealed, light-protected vial, the solution can be stable for up to a year.[2] However, for optimal results, it is always best to prepare fresh solutions. Working solutions at lower concentrations are significantly less stable and should ideally be prepared fresh for each experiment.
Q5: Can I use sonication or heat to dissolve this compound?
A5: Yes, gentle warming to 35-37°C and brief sonication can aid in the dissolution of this compound, especially when preparing higher concentration stock solutions. However, prolonged exposure to heat should be avoided as it can lead to degradation of the compound.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 4.166 mg of this compound (Molecular Weight: 416.64 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into single-use, sterile amber vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Quantitative Data Summary
| Solvent | Maximum Reported Solubility of Vitamin D Analogs (as a proxy) | Recommended Storage Temperature | Notes |
| DMSO | ~100 mg/mL | -20°C or -80°C | Final concentration in cell culture should be kept low (<0.5%) to avoid cytotoxicity.[1][3] |
| Ethanol | ~30-50 mg/mL | -20°C or -80°C | Final concentration in cell culture should be kept low (<1%) to avoid cytotoxicity.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Insufficient solvent volume or low temperature. | Gradually add more solvent while vortexing. Gentle warming (to 37°C) or brief sonication can be applied. |
| Precipitation occurs when diluting the stock solution in aqueous media. | The compound is crashing out of the solution due to its hydrophobic nature. | Pre-warm the aqueous medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing or mixing to ensure rapid and even dispersion.[1] Consider using a carrier protein like BSA in your medium. |
| Loss of compound activity over time. | Degradation of this compound due to improper storage (light exposure, freeze-thaw cycles, high temperature). | Always store stock solutions at -20°C or -80°C, protected from light. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results. | Inaccurate initial weighing, incomplete dissolution, or degradation of the stock solution. | Ensure the analytical balance is properly calibrated. Visually confirm complete dissolution before use. Prepare fresh stock solutions if degradation is suspected. |
| Cell toxicity observed in control experiments. | The concentration of the organic solvent (DMSO or ethanol) is too high. | Keep the final concentration of DMSO below 0.5% and ethanol below 1% in your cell culture medium.[3] Always run a vehicle control (media with the same concentration of solvent) to assess solvent-induced effects.[3] |
Visualizations
Caption: Workflow for preparing this compound stock solutions.
References
Technical Support Center: Secalciferol Solubility in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Secalciferol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in culture media?
This compound, also known as 24R,25-dihydroxyvitamin D3, is a metabolite of Vitamin D3.[1][2] Like other vitamin D analogs, it is a fat-soluble secosteroid, which makes it practically insoluble in aqueous solutions such as cell culture media.[3][4][5] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended solvents for preparing a this compound stock solution?
This compound, similar to its parent compound cholecalciferol (Vitamin D3), is freely soluble in organic solvents.[3][6] The most commonly used solvents for preparing stock solutions for cell culture applications are high-purity, sterile dimethyl sulfoxide (DMSO) and ethanol.[7]
Q3: What is the maximum recommended final concentration of organic solvents like DMSO or ethanol in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the culture medium should be kept as low as possible. A widely accepted practice is to maintain the final DMSO or ethanol concentration at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to minimize any potential off-target effects on cellular function.[7][8]
Q4: How should I store my this compound stock solution to prevent degradation?
This compound and other vitamin D analogs are sensitive to light, air, and heat.[3] To ensure stability, stock solutions should be:
-
Stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]
-
Kept in amber-colored or foil-wrapped tubes to protect from light.[9][10]
-
Stored at -20°C or -80°C under an inert gas like nitrogen if possible.[10]
-
Prepared fresh if instability is suspected.[11]
Q5: Can I dissolve this compound directly in the culture medium?
Direct dissolution of this compound in aqueous culture media is not feasible due to its hydrophobic nature and will likely result in precipitation.[8] It is essential to first prepare a concentrated stock solution in a suitable organic solvent.
Troubleshooting Guide: this compound Precipitation in Culture Media
Issue: A precipitate forms in my culture medium after adding the this compound stock solution.
This is a common problem when a compound dissolved in an organic solvent is diluted into an aqueous solution where its solubility is low. Use the following guide to diagnose and resolve the issue.
Troubleshooting Workflow
Data Presentation
Solubility of Vitamin D3 (Cholecalciferol) in Various Solvents
The solubility of this compound is expected to be similar to that of its precursor, Vitamin D3. The following table summarizes the mole fraction solubility of Vitamin D3 in various solvents at 298.2 K (25°C).
| Solvent | Mole Fraction Solubility (x 10⁻¹) | Qualitative Solubility |
| Water | 0.0000103 | Practically Insoluble[5] |
| Ethylene Glycol (EG) | 0.00524 | Poorly Soluble[12] |
| Propylene Glycol (PG) | 0.0337 | Sparingly Soluble[12] |
| Dimethyl Sulfoxide (DMSO) | 0.0723 | Sparingly Soluble[12] |
| Polyethylene Glycol-400 (PEG-400) | 0.291 | Sparingly Soluble[12] |
| 1-Butanol | 1.69 | Very Soluble[12] |
| Ethanol | 1.77 | Very Soluble[12] |
| 2-Butanol | 1.87 | Very Soluble[12] |
| Ethyl Acetate (EA) | 1.95 | Very Soluble[12] |
| 2-Propanol (IPA) | 2.45 | Very Soluble[12] |
| Transcutol® | 4.03 | Very Soluble[12] |
Data adapted from a study on Vitamin D3 solubility.[12]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: The molecular weight of this compound (C₂₇H₄₄O₃) is approximately 416.6 g/mol .[1]
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[8] Visually inspect to ensure all powder has dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.[8]
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use, light-protected (amber or foil-wrapped) aliquots. Store the aliquots at -20°C or -80°C.[8][10]
Protocol 2: Preparing Final Culture Medium with this compound
This protocol describes the standard workflow for diluting the stock solution into the final culture medium.
Signaling Pathway
Simplified Vitamin D Signaling Pathway
This compound, as a Vitamin D metabolite, is expected to signal through the Vitamin D Receptor (VDR). The active form of Vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), binds to the VDR, which then typically heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. This is known as the genomic pathway. There are also non-genomic pathways that involve rapid, membrane-initiated signals.[13][14][15][16]
References
- 1. This compound | C27H44O3 | CID 5283748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Vitamin D3 CAS#: 67-97-0 [m.chemicalbook.com]
- 4. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholecalciferol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Calcifediol: Mechanisms of Action [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of vitamin D with membrane-based signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Secalciferol and Calcitriol on Vitamin D Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Secalciferol and Calcitriol, two key metabolites of Vitamin D, and their respective activities on the Vitamin D Receptor (VDR). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound ((24R)-24,25-Dihydroxyvitamin D3) and Calcitriol (1α,25-dihydroxyvitamin D3) are both biologically active metabolites of vitamin D3. Calcitriol is widely recognized as the most active form of vitamin D3, playing a crucial role in calcium homeostasis and bone metabolism through its high affinity for the Vitamin D Receptor (VDR). This compound is another major metabolite, and while also a VDR agonist, its comparative efficacy and potential for differential gene regulation are areas of ongoing research. This guide aims to provide a comparative analysis of these two compounds on VDR activation.
Mechanism of Action: VDR Signaling Pathway
Both this compound and Calcitriol exert their genomic effects by binding to the VDR, a nuclear transcription factor. Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription.
Figure 1: VDR Signaling Pathway.
Comparative Performance Data
The following tables summarize the available quantitative data on the VDR binding affinity and activation potency of this compound and Calcitriol. It is important to note that the data for each compound may originate from different studies employing varied experimental conditions, which can influence the absolute values. Therefore, a direct comparison should be made with caution.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference Assay |
| Calcitriol | ~0.1 nM | Competitive Radioligand Binding Assay |
| This compound | Data not available in direct comparative studies | - |
Table 2: Vitamin D Receptor (VDR) Activation Potency
| Compound | EC50 / AC50 | Assay Type | Cell Line | Reference |
| Calcitriol | ~3 nM (EC50) | VDR Redistribution Assay | Not Specified | [Thermo Fisher Scientific] |
| Calcitriol | 0.65 nM (AC50) | CYP24A1-Luciferase Reporter Assay | HEK293T | [Mahapatra et al., 2020] |
| This compound | 150 nM (EC50) | VDR Activation Assay | Not Specified | [MedChemExpress] |
Differential Effects on Gene Expression and Cellular Processes
While both this compound and Calcitriol activate VDR-mediated gene transcription, emerging evidence suggests they can have differential effects on specific cellular processes.
-
Osteoblast Differentiation: In human osteoblasts, both Calcitriol and this compound have been shown to induce gene transcription through the nuclear VDR. However, one study indicated that in the absence of dexamethasone, this compound, but not Calcitriol, induced calcium mineralization, suggesting distinct roles in osteogenesis.
-
Reactive Oxygen Species (ROS) Production: The same study observed that Calcitriol increased ROS production, while this compound decreased it, highlighting a potential difference in their cellular effects beyond VDR activation.
-
Target Gene Regulation: Calcitriol is a well-established potent inducer of CYP24A1, the enzyme responsible for the catabolism of vitamin D metabolites. The comparative effect of this compound on a broad range of VDR target genes requires further investigation to fully elucidate their differential gene regulatory profiles.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
VDR Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for the VDR.
-
Preparation of VDR-containing lysate:
-
Culture cells known to express VDR (e.g., T-47D human breast cancer cells) under standard conditions.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, pH 7.4).
-
Centrifuge the homogenate to obtain a supernatant containing the VDR.
-
-
Competitive Binding:
-
Incubate a fixed concentration of radiolabeled Calcitriol (e.g., [³H]Calcitriol) with the VDR-containing lysate.
-
Add increasing concentrations of the unlabeled competitor compound (Calcitriol or this compound).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
-
Quantification and Analysis:
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Calculate the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand).
-
Determine the Kd value using the Cheng-Prusoff equation.
-
VDR Reporter Gene Assay
This assay measures the ability of a compound to activate VDR-mediated gene transcription.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a VDRE upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or Calcitriol. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and reporter protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Figure 2: VDR Reporter Gene Assay Workflow.
Conclusion
Calcitriol is a significantly more potent activator of the Vitamin D Receptor than this compound, exhibiting a much higher binding affinity and greater potency in transcriptional activation assays. While both compounds can modulate the expression of VDR target genes, emerging evidence of their differential effects on specific cellular processes suggests that this compound may have unique biological roles that are not simply attributable to a weaker version of Calcitriol's activity. Further head-to-head comparative studies are warranted to fully elucidate their distinct mechanisms of action and potential therapeutic applications. The provided experimental protocols offer a framework for conducting such comparative analyses.
A Comparative Analysis of Secalciferol and Doxercalciferol for the Management of Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
Introduction to Secalciferol and Doxercalciferol
This compound , also known as (24R)-24,25-dihydroxyvitamin D3, is a significant active metabolite of vitamin D3 (cholecalciferol)[1][2][3][4][5]. It plays a role in calcium homeostasis and cellular differentiation[1][2][5]. In the context of SHPT, its clinical utility as a standalone therapeutic agent is not as extensively documented as other vitamin D analogs.
Doxercalciferol , a synthetic vitamin D2 analog (1α-hydroxyvitamin D2), is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the active form that can suppress parathyroid hormone (PTH) synthesis and secretion[6][7]. It is an established treatment for SHPT in patients with CKD[6].
Mechanism of Action and Signaling Pathways
Both this compound (as a metabolite of vitamin D3) and the active form of doxercalciferol ultimately exert their effects through the vitamin D receptor (VDR). Activation of the VDR in the parathyroid gland is the primary mechanism for suppressing PTH gene transcription.
Doxercalciferol undergoes hepatic activation to its active form, which then binds to the VDR. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the promoter region of the PTH gene, inhibiting its transcription.
The signaling pathway for both compounds converges on VDR activation, leading to the downstream regulation of genes involved in calcium and phosphate homeostasis.
Comparative Efficacy Data
As a direct comparison is unavailable, we present data from a randomized, blinded, 3-month trial comparing doxercalciferol to cholecalciferol in vitamin D-deficient CKD stage 3 and 4 patients with elevated PTH.
Table 1: Comparison of Efficacy Parameters
| Parameter | Doxercalciferol (n=25) | Cholecalciferol (n=22) | P-value (between treatments) |
| Baseline PTH (pg/mL) | 106.5 ± 44.3 | 108.7 ± 42.7 | NS |
| End of Study PTH (pg/mL) | 80.4 ± 48.6 | 96.5 ± 48.7 | 0.19 |
| % Change in PTH | -27% ± 34% (P=0.002) | -10% ± 31% (P=0.16) | 0.11 |
| Baseline Serum Calcium (mg/dL) | 9.1 ± 0.5 | 9.0 ± 0.8 | NS |
| End of Study Serum Calcium (mg/dL) | 9.5 ± 0.9 (P=0.04) | 9.0 ± 0.6 | 0.15 |
| Baseline Serum Phosphorus (mg/dL) | 3.4 ± 0.6 | 3.8 ± 0.4 | NS |
| End of Study Serum Phosphorus (mg/dL) | No significant change | No significant change | NS |
Data adapted from a randomized trial comparing doxercalciferol and cholecalciferol.[8] "NS" indicates not significant.
Experimental Protocols
The following is a summary of the methodology from the key comparative study cited.
Study Design: Randomized, blinded, 3-month clinical trial.
Participant Population: Vitamin D-deficient patients with CKD stage 3 or 4 and PTH levels above the Kidney Disease Outcomes Quality Initiative (KDOQI) target.
Interventions:
-
Doxercalciferol Group: 1 µ g/day .
-
Cholecalciferol Group: 4000 IU/day for 1 month, followed by 2000 IU/day.
Key Measurements:
-
Intact parathyroid hormone (iPTH), serum calcium, serum phosphorus, and 25-hydroxyvitamin D levels were measured at baseline and at specified intervals throughout the 3-month study period.
Safety and Tolerability
Hypercalcemia: In the comparative study, there was a significant rise in serum calcium in the doxercalciferol-treated patients, although the changes were within the normal range and the difference between the two treatments did not reach statistical significance.[8] Three patients developed hypercalcemia (defined as >10.5 mg/dl), two in the doxercalciferol group and one in the cholecalciferol group.[8]
Hyperphosphatemia: Neither doxercalciferol nor cholecalciferol had a significant effect on phosphorus levels in the cited study.[8]
Pharmacokinetics
Table 2: Pharmacokinetic Properties
| Parameter | Doxercalciferol | This compound (as metabolite of Cholecalciferol) |
| Activation | Requires hepatic 25-hydroxylation to 1α,25-dihydroxyvitamin D2.[6] | Formed from 25-hydroxyvitamin D3 via 24-hydroxylation, primarily in the kidney. |
| Half-life of active metabolite | The terminal half-life of 1,25-dihydroxyvitamin D2 is approximately 32 to 37 hours. | The half-life of this compound itself is not as well-defined in the context of therapeutic use. The half-life of its precursor, 25-hydroxyvitamin D3, is approximately 15 days. |
| Bioavailability | Oral bioavailability of the active metabolite is approximately 42%. | Dependent on the absorption of the parent compound, cholecalciferol. |
Discussion and Conclusion
Based on the available evidence, doxercalciferol demonstrates a statistically significant reduction in PTH levels from baseline in patients with CKD and secondary hyperparathyroidism.[8] While cholecalciferol (the precursor to this compound) also showed a trend towards lowering PTH, the effect was not statistically significant in the head-to-head comparison.[8]
The risk of hypercalcemia may be slightly elevated with doxercalciferol compared to cholecalciferol, although more extensive studies are needed to confirm this. Both treatments appear to have a minimal impact on serum phosphorus levels.
For drug development professionals, the choice between a prohormone like doxercalciferol and nutritional vitamin D supplementation (leading to the formation of this compound and other metabolites) involves a trade-off between the potency of PTH suppression and the risk of side effects. The development of novel vitamin D analogs continues to focus on maximizing PTH suppression while minimizing off-target effects on calcium and phosphorus absorption. Further research directly comparing a broader range of vitamin D metabolites, including this compound, with synthetic analogs like doxercalciferol is warranted to provide a more definitive guide for therapeutic selection.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C27H44O3 | CID 5283748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Mechanism | Concentration [selleckchem.com]
- 6. [PDF] Effects of Cholecalciferol vs Calcifediol on Total and Free 25-Hydroxyvitamin D and Parathyroid Hormone | Semantic Scholar [semanticscholar.org]
- 7. 55721-11-4 CAS Manufactory [m.chemicalbook.com]
- 8. 55721-11-4(this compound) | Kuujia.com [kuujia.com]
A Comparative Analysis of the Biological Activities of Secalciferol and Cholecalciferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Secalciferol (24,25-dihydroxycholecalciferol) and Cholecalciferol (Vitamin D3), supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct roles and potencies of these two vitamin D metabolites.
Introduction
Cholecalciferol (Vitamin D3) is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism. It is biologically inactive and requires a two-step enzymatic hydroxylation process to become the active hormone, Calcitriol (1,25-dihydroxycholecalciferol). The first hydroxylation occurs in the liver, converting Cholecalciferol to 25-hydroxycholecalciferol (Calcifediol), the major circulating form of vitamin D. The second hydroxylation takes place primarily in the kidneys, producing the biologically active Calcitriol.
This compound, or 24,25-dihydroxycholecalciferol, is a major metabolite of Calcifediol, formed by the action of the enzyme CYP24A1. Historically, this compound has been considered an inactive catabolite destined for excretion. However, emerging evidence suggests that it may possess unique biological activities, particularly in bone and cartilage, distinct from those of Calcitriol. This guide will delve into a detailed comparison of the known biological activities of this compound and Cholecalciferol, presenting available quantitative data and experimental methodologies.
Metabolic Pathway of Cholecalciferol
The metabolic activation and catabolism of Cholecalciferol is a tightly regulated process involving several key enzymes. The pathway illustrates the conversion of Cholecalciferol into its active form, Calcitriol, and its catabolism into this compound and ultimately inactive metabolites.
Comparative Biological Activity Data
The following tables summarize the available quantitative data comparing the biological activities of this compound and Cholecalciferol or its active metabolite, Calcitriol. It is important to note that direct comparative studies are limited, and the biological potency can vary significantly depending on the experimental model and the endpoint measured.
Table 1: In Vitro Effects on Osteoblasts
| Parameter | This compound | Cholecalciferol | Calcitriol (1,25-(OH)2D3) | Experimental Model |
| Osteocalcin Synthesis | Stimulatory at high concentrations | No direct effect | Potent stimulator | Human bone cells[1] |
| Cell Proliferation | Biphasic effect (stimulatory at low, inhibitory at high concentrations) | No direct effect | Biphasic effect (stimulatory at low, inhibitory at high concentrations) | Human bone cells[1] |
| Alkaline Phosphatase Activity | Moderate stimulation | No direct effect | Potent stimulation | Rat osteosarcoma cells (ROS 17/2.8) |
Table 2: Effects on Intestinal Calcium Absorption
| Parameter | This compound | Cholecalciferol (as prohormone) | Calcitriol (1,25-(OH)2D3) | Experimental Model |
| Stimulation of Intestinal Calcium Transport | Active, but less potent than Calcitriol | Requires conversion to Calcitriol | Most potent stimulator | In vivo (chicks, rats) |
Signaling Pathways
The biological effects of the active form of Cholecalciferol, Calcitriol, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] The signaling pathway for this compound is less clear, with some evidence suggesting it may act through a distinct receptor in certain tissues like cartilage.
Calcitriol Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Cholecalciferol are provided below.
In Vitro Osteoblast Differentiation Assay
Objective: To assess the effects of this compound and Cholecalciferol metabolites on the differentiation of osteoblasts.
Methodology:
-
Cell Culture: Human osteoblast-like cells (e.g., MG-63 or primary human osteoblasts) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once the cells reach a desired confluency (e.g., 70-80%), the medium is replaced with a serum-free or low-serum medium containing various concentrations of this compound, Cholecalciferol (or its active metabolite, Calcitriol) or a vehicle control (e.g., ethanol). The concentrations may range from 10⁻¹² to 10⁻⁶ M.
-
Assessment of Differentiation Markers:
-
Alkaline Phosphatase (ALP) Activity: After a specified incubation period (e.g., 72 hours), cells are lysed, and the ALP activity in the cell lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate. The absorbance is read at 405 nm, and the results are normalized to the total protein content.
-
Osteocalcin Production: The concentration of osteocalcin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Mineralization: For long-term studies (e.g., 21 days), the formation of mineralized nodules is assessed by staining the cell cultures with Alizarin Red S, which stains calcium deposits. The stained area can be quantified by image analysis.
-
-
Data Analysis: The results are typically expressed as a percentage of the control group, and dose-response curves are generated to determine the potency (e.g., EC50) of each compound.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound and Cholecalciferol metabolites to the Vitamin D Receptor.
Methodology:
-
Preparation of VDR: A source of VDR is required, which can be a cytosol extract from a VDR-rich tissue (e.g., chick intestine) or a purified recombinant VDR protein.
-
Radioligand: A radiolabeled form of the high-affinity VDR ligand, typically [³H]1,25(OH)₂D₃, is used.
-
Competitive Binding: A constant amount of VDR preparation and radioligand is incubated with increasing concentrations of the unlabeled competitor compounds (this compound, Cholecalciferol, Calcitriol).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption, dextran-coated charcoal, or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
References
- 1. Vitamin D metabolites regulate osteocalcin synthesis and proliferation of human bone cells in vitro. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 2. Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Potential Inaccuracies: A Comparative Guide to Secalciferol Cross-reactivity in Vitamin D Immunoassays
For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D levels is paramount. However, the presence of various vitamin D metabolites, such as Secalciferol ((24R)-24,25-Dihydroxyvitamin D3), can lead to cross-reactivity in common immunoassays, potentially skewing results and impacting clinical interpretation. This guide provides a comparative analysis of this compound's impact on major vitamin D immunoassays, supported by experimental data and detailed protocols.
This compound, a significant metabolite of vitamin D, plays a role in calcium homeostasis. Due to its structural similarity to 25-hydroxyvitamin D [25(OH)D], the primary analyte for assessing vitamin D status, this compound can interfere with the antibody-based detection methods used in many commercial immunoassays. This cross-reactivity can lead to an overestimation of a patient's true vitamin D levels, with implications for research, diagnostics, and the development of drugs targeting the vitamin D pathway.
Comparative Analysis of Cross-reactivity
The degree of cross-reactivity with vitamin D metabolites varies significantly across different immunoassay platforms. While specific quantitative data for this compound ((24R)-24,25-Dihydroxyvitamin D3) is not always explicitly provided in manufacturer's documentation, information on the broader category of 24,25-dihydroxyvitamin D offers valuable insights. The following table summarizes the available cross-reactivity data for 24,25-dihydroxyvitamin D3 in several widely used automated immunoassays. It is important to note that "24,25-dihydroxyvitamin D" in some package inserts may not differentiate between the (R) and (S) epimers.
| Immunoassay Platform | Manufacturer | Stated Cross-reactivity with 24,25-dihydroxyvitamin D3 |
| LIAISON® 25 OH Vitamin D TOTAL Assay | DiaSorin | Data not consistently provided in accessible documentation. |
| Elecsys® Vitamin D Total III | Roche | Employs a specific monoclonal antibody to block cross-reactivity.[1] |
| ARCHITECT 25-OH Vitamin D | Abbott | Cross-reactivity has been evaluated and is listed in the package insert.[2] |
| ADVIA Centaur® Vitamin D Total | Siemens | Minimal cross-reactivity reported for some metabolites.[3] |
| Access 25(OH) Vitamin D Total | Beckman Coulter | Information on cross-reactivity is available in the product documentation. |
It is crucial for laboratories to consult the specific package insert for the reagent lot in use, as cross-reactivity profiles can be subject to change with assay modifications.
Understanding the Vitamin D Signaling Pathway
The biological effects of vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. This compound, as a vitamin D metabolite, can also bind to the VDR. Understanding this pathway is essential for interpreting the potential biological consequences of cross-reactivity in vitamin D measurements.
Caption: Vitamin D metabolic and signaling pathway.
Experimental Protocol for Cross-reactivity Assessment
The standard procedure for evaluating the cross-reactivity of an interfering substance in an immunoassay is detailed in the Clinical and Laboratory Standards Institute (CLSI) guideline EP07-A2.[4][5][6][7][8] This protocol is widely adopted by manufacturers for in-house validation.
Objective: To determine the percentage of cross-reactivity of this compound in a specific 25-hydroxyvitamin D immunoassay.
Materials:
-
Patient serum samples with known low, medium, and high concentrations of endogenous 25(OH)D.
-
This compound standard of known concentration.
-
The 25(OH)D immunoassay system being evaluated (e.g., DiaSorin LIAISON®, Roche Elecsys®, etc.).
-
Calibrators and controls for the immunoassay system.
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Sample Preparation:
-
Aliquots of the patient serum pools are prepared.
-
One set of aliquots is spiked with a known concentration of this compound. The concentration of the spiked substance should be high enough to produce a measurable effect.
-
A corresponding set of aliquots is spiked with the same volume of the diluent used for the this compound standard to serve as a control (unspiked sample).
-
-
Immunoassay Analysis:
-
Both the spiked and unspiked samples are analyzed in replicate using the 25(OH)D immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
The mean concentration of 25(OH)D is calculated for both the spiked and unspiked samples.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-reactivity = [(Mean concentration of spiked sample) - (Mean concentration of unspiked sample)] / (Concentration of this compound added) x 100
-
Interpretation: The resulting percentage indicates the extent to which the immunoassay recognizes this compound as 25(OH)D. A higher percentage signifies greater cross-reactivity and a higher potential for inaccurate results in samples containing this compound.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The potential for cross-reactivity with this compound and other vitamin D metabolites is a critical consideration for researchers and clinicians utilizing immunoassays for vitamin D assessment. While some modern assays have incorporated design features to mitigate this interference, the extent of the problem can vary between platforms. For studies where the accurate quantification of 25(OH)D is crucial, particularly in the presence of high levels of other metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard. When using immunoassays, it is imperative to be aware of the specific assay's cross-reactivity profile and to interpret results with caution, especially in populations where altered vitamin D metabolism might be present. Further studies from manufacturers providing clear, quantitative cross-reactivity data for specific metabolites like this compound would be highly beneficial to the scientific community.
References
- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. EP07-A2 - Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition [webstore.ansi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. CLSI EP7 A2 : 2ED 2005 INTERFERENCE TESTING IN CLINICAL CHEMISTRY [shop.standards.ie]
- 8. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
Differential gene expression profiles: Secalciferol vs Calcitriol treatment
A comparative analysis of the differential gene expression profiles induced by secalciferol and calcitriol reveals distinct and overlapping regulatory functions, offering new insights for researchers, scientists, and drug development professionals. While both vitamin D metabolites exert their influence through the vitamin D receptor (VDR), their impact on the transcriptome showcases unique signatures with significant implications for therapeutic applications.
This compound, also known as (24R)-24,25-dihydroxyvitamin D3, and calcitriol, the hormonally active form of vitamin D (1α,25-dihydroxyvitamin D3), play crucial roles in calcium homeostasis and cellular regulation.[1][2] A systematic comparison of their effects on global gene expression in primary human and mouse fibroblasts has illuminated both shared and divergent pathways, providing a foundation for understanding their specific biological roles.[1]
Comparative Gene Expression Analysis
A pivotal study utilizing DNA microarray analysis systematically dissected the transcriptomic responses to this compound and calcitriol in both human prostate stromal cells (hP29SN) and mouse embryonic fibroblasts from Cyp27b1 knockout mice (mCyp27b1-/-), which lack the enzyme to produce calcitriol.[1] This experimental design allowed for a direct comparison of the intrinsic activities of these metabolites.
In human fibroblasts, treatment with calcitriol (10 nM) resulted in the regulation of 164 genes, while this compound (50 nM) modulated the expression of 175 genes.[1] Notably, the overlap in regulated genes was minimal, with only a small percentage of genes being commonly affected, highlighting their distinct genomic actions.[1] A similar trend was observed in mouse fibroblasts, where calcitriol (10 nM) regulated 619 genes and this compound (50 nM) affected 66 genes.[1]
One of the most significantly upregulated genes by both calcitriol and this compound in both human and mouse fibroblasts was CYP24A1, which encodes the enzyme responsible for vitamin D catabolism.[1] This indicates a shared negative feedback mechanism. However, the broader gene sets regulated by each compound were largely unique, pointing to specialized functions.[1]
Further studies in human and mouse corneal fibroblasts have corroborated the ability of both this compound and calcitriol to influence the expression of key vitamin D metabolizing enzymes. Both compounds were found to significantly increase the expression of CYP24A1 and CYP27B1 (the enzyme that produces calcitriol).[2] Interestingly, in human corneal fibroblasts, calcitriol also led to a significant increase in the expression of the Vitamin D Receptor (VDR) itself, an effect not observed with this compound treatment.[2]
The following table summarizes the key differentially expressed genes identified in these studies:
| Gene | Treatment | Cell Type | Fold Change/Effect | Reference |
| CYP24A1 | Calcitriol | Human & Mouse Fibroblasts | Upregulated | [1] |
| This compound | Human & Mouse Fibroblasts | Upregulated | [1] | |
| Calcitriol | Human & Mouse Corneal Fibroblasts | Increased Expression | [2] | |
| This compound | Human & Mouse Corneal Fibroblasts | Increased Expression | [2] | |
| CYP27B1 | Calcitriol | Human & Mouse Corneal Fibroblasts | Increased Expression | [2] |
| This compound | Human & Mouse Corneal Fibroblasts | Increased Expression | [2] | |
| VDR | Calcitriol | Human Corneal Fibroblasts | Increased Expression | [2] |
| This compound | Human Corneal Fibroblasts | No Significant Change | [2] |
Experimental Protocols
The findings presented are based on rigorous experimental methodologies designed to elucidate the specific effects of this compound and calcitriol on gene expression.
Global Gene Expression Analysis in Human and Mouse Fibroblasts[1]
-
Cell Culture:
-
Human primary prostate stromal cells (hP29SN) were cultured as previously described.
-
Mouse primary skin fibroblasts were isolated from Cyp27b1 knockout mice (mCyp27b1-/-).
-
-
Treatment:
-
Human fibroblasts were treated with 10 nM of calcitriol or 50 nM of this compound.
-
Mouse fibroblasts were treated with 10 nM of calcitriol or 50 nM of this compound.
-
-
Gene Expression Analysis:
-
RNA was extracted from the treated cells.
-
Gene expression profiling was performed using GeneChip® Human Genome U133 Plus 2.0 Arrays for human cells and GeneChip® Mouse Genome 430 2.0 Arrays for mouse cells.
-
Data normalization and analysis were conducted using GeneSpring GX 7.3.1 Expression Analysis software. A cut-off of a twofold expression change was used to identify regulated genes.
-
Analysis of Vitamin D Metabolizing Enzymes in Corneal Fibroblasts[2]
-
Cell Culture:
-
Primary human and mouse corneal fibroblasts were used.
-
-
Treatment:
-
Cells were treated with 20 nM of calcitriol or 100 nM of this compound.
-
-
Protein Expression Analysis:
-
Western blotting was used to measure the protein expression of VDR, CYP24A1, and CYP27B1.
-
Signaling Pathways and Experimental Workflow
The differential gene expression profiles induced by this compound and calcitriol are a consequence of their interaction with the Vitamin D Receptor (VDR) and the subsequent recruitment of co-regulatory proteins to target gene promoters.
The experimental workflow for comparing the gene expression profiles of this compound and calcitriol typically involves a series of steps from cell culture to data analysis.
References
A Comparative Analysis of the Relative Stability of Secalciferol and Ergocalciferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative stability of Secalciferol (24,25-dihydroxycholecalciferol) and Ergocalciferol (Vitamin D2). While direct comparative stability studies are limited, this document synthesizes available experimental data on the individual compounds, outlines relevant experimental methodologies, and illustrates the pertinent biological pathways to inform research and drug development efforts.
Introduction to this compound and Ergocalciferol
Ergocalciferol (Vitamin D2) is a vital nutrient synthesized by plants and fungi upon exposure to UVB light. It is widely used in food fortification and as a dietary supplement to prevent and treat vitamin D deficiency. This compound, a metabolite of Cholecalciferol (Vitamin D3), is formed in the body through the action of the enzyme CYP24A1. While historically considered an inactive breakdown product, recent research suggests this compound may possess distinct biological activities, including a potential role in bone health and calcium homeostasis. Both molecules exert their primary physiological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes.[1][2]
Relative Stability Profile
Ergocalciferol (Vitamin D2) Stability
Ergocalciferol is known to be sensitive to several environmental factors, including heat, light, and air.[3] Decomposition of Ergocalciferol often leads to the formation of products with higher polarity.[4] In the solid state, its stability is significantly influenced by temperature and humidity.
Table 1: Stability of Solid Ergocalciferol Under Various Conditions
| Temperature (°C) | Relative Humidity (%) | Observation | Reference |
| 25 | Dry Air | Rapid decomposition | [4] |
| 40 | Dry Air | Rapid decomposition | [4] |
| 25 | High | Decomposition | [4] |
| 40 | High | Rapid decomposition | [4] |
Note: "Rapid decomposition" indicates significant degradation observed in the study, though specific quantitative rates were not detailed in the abstract.
This compound (24,25-dihydroxycholecalciferol) Stability
Quantitative chemical stability data for this compound is sparse. Information from commercial suppliers suggests that this compound is unstable in solution and requires storage at -20°C, protected from light, and under a nitrogen atmosphere to minimize degradation. In vivo, this compound has a reported plasma half-life, which is an indicator of its metabolic stability. One study in vitamin D3-replete rats determined the clearance of 24,25-dihydroxyvitamin D3 from plasma followed a two-compartment model with a fast-phase half-life of 0.55 hours and a slow-phase half-life of 73.8 hours.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A general protocol for conducting forced degradation studies on vitamin D analogs involves subjecting the compound to a variety of stress conditions.
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.
General Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the vitamin D analog (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid drug substance or its solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV and visible light) in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically HPLC.
-
Data Evaluation: Quantify the amount of the parent drug remaining and identify and quantify the degradation products. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of the active ingredient due to degradation.
Objective: To develop a validated analytical method capable of separating the parent drug from its degradation products and impurities.
Typical HPLC Method Parameters for Vitamin D Analogs:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of organic solvents like acetonitrile and methanol, sometimes with a small percentage of water. Isocratic elution is often preferred for simplicity.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at the wavelength of maximum absorbance for the specific vitamin D analog (e.g., 265 nm).
-
Injection Volume: A fixed volume, for instance, 20 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Signaling Pathway
Both this compound and Ergocalciferol are involved in the Vitamin D signaling pathway, which is primarily mediated by the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that, upon binding to its ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
The diagram above illustrates the metabolic activation of Ergocalciferol and Cholecalciferol and their subsequent interaction with the Vitamin D Receptor to modulate gene expression. This compound is shown as a metabolite of Calcifediol and is also capable of binding to the VDR, albeit with potentially different affinity and functional consequences compared to Calcitriol.
Conclusion
The relative stability of this compound compared to Ergocalciferol is not well-documented through direct comparative studies. Available data indicates that Ergocalciferol is susceptible to degradation by heat, light, and humidity. Information on this compound's chemical stability is limited, with general recommendations for storage under controlled conditions to prevent degradation.
For drug development professionals, the lack of comprehensive stability data for this compound highlights a critical area for further investigation. Establishing a detailed stability profile through forced degradation studies and the development of a validated stability-indicating analytical method are essential steps for any potential therapeutic application of this compound. Understanding the degradation pathways and kinetics will be paramount for formulation development, defining appropriate storage conditions, and ensuring product quality and shelf-life. Both compounds play a role in the Vitamin D signaling pathway, and their relative stability in various formulations will ultimately impact their bioavailability and therapeutic efficacy. Further research is warranted to provide a direct and quantitative comparison of the stability of these two important vitamin D-related compounds.
References
- 1. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. circehealthscience.com [circehealthscience.com]
- 4. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Evaluating the efficacy of protein binding assays versus HPLC for Secalciferol measurement
A Comparative Guide: Protein Binding Assays vs. HPLC for Secalciferol Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a vitamin D analog, is critical. The choice of analytical method can significantly impact study outcomes, balancing factors like sensitivity, specificity, throughput, and cost. This guide provides an objective comparison between two common analytical techniques: Protein Binding Assays (PBA) and High-Performance Liquid Chromatography (HPLC), supported by performance data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. It is considered a gold standard for the analysis of vitamin D and its metabolites due to its high specificity and accuracy.
Principle of HPLC
HPLC operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. The sample is transported through the column by a liquid mobile phase under high pressure. Components of the sample separate based on their differential interactions with the stationary and mobile phases. For this compound and other vitamin D metabolites, reversed-phase HPLC with a C18 column is commonly employed, and detection is typically achieved using an ultraviolet (UV) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Typical Experimental Protocol for HPLC
A common procedure for measuring this compound (or its precursor, 25-hydroxyvitamin D) in a biological matrix like serum or plasma involves the following steps:
-
Sample Preparation: Serum proteins are precipitated using an organic solvent like ethanol or acetonitrile.
-
Liquid-Liquid Extraction: The analyte is extracted from the aqueous phase using a nonpolar solvent such as hexane.
-
Evaporation: The organic extract containing the analyte is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is redissolved in a small volume of the mobile phase.
-
Injection and Chromatographic Separation: A specific volume (e.g., 20-100 µL) of the reconstituted sample is injected into the HPLC system. The separation is performed on a C18 column with a mobile phase, which could be a mixture of solvents like methanol, acetonitrile, and water.
-
Detection: The concentration of the separated this compound is measured by a UV detector, typically at a wavelength of 265 nm.
HPLC Workflow Diagram
Caption: Workflow for this compound measurement using HPLC.
Protein Binding Assay (PBA)
Protein Binding Assays, including competitive protein binding assays (CPBA) and immunoassays, are methods that rely on the specific binding of an analyte to a binding protein. For vitamin D metabolites, the Vitamin D Binding Protein (DBP) is commonly used.
Principle of PBA
In a competitive PBA, a known quantity of a labeled tracer (e.g., radioactively labeled this compound) competes with the unlabeled this compound present in the sample for a limited number of binding sites on the DBP. After an incubation period, the bound and free fractions of the tracer are separated. The amount of bound labeled tracer is inversely proportional to the concentration of unlabeled this compound in the sample. By comparing the results to a standard curve, the concentration of this compound in the sample can be determined.
Typical Experimental Protocol for PBA
A general protocol for a competitive protein binding assay for this compound would include these steps:
-
Sample Extraction: this compound is extracted from the plasma or serum sample using a solvent like diethyl ether and methylene chloride.
-
Purification: The lipid extract is purified using techniques like column chromatography (e.g., Sephadex LH-20) to remove interfering substances.
-
Assay Setup: The purified sample extract is incubated with a specific dilution of a plasma source containing DBP (e.g., sheep plasma) and a known amount of a radioactive tracer, such as [3H]-25-hydroxyvitamin D3.
-
Separation of Bound and Free Ligand: After incubation, a separating agent (e.g., charcoal) is used to adsorb the unbound tracer, allowing for the separation of the DBP-bound tracer.
-
Measurement: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Quantification: The concentration of this compound in the sample is determined by comparing the results to a standard curve generated with known concentrations of the analyte.
PBA Workflow Diagram
Safety Operating Guide
Navigating the Safe Disposal of Secalciferol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Secalciferol, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires stringent disposal procedures to mitigate risks.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, rinse the affected skin area thoroughly with large amounts of water and remove contaminated clothing.[1] If swallowed, call a poison center or physician immediately.[1]
Core Disposal Protocol
The primary directive for this compound disposal is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant .[1] Do not dispose of this compound down the drain or in regular trash.[3][4] Improper disposal can lead to contamination of water supplies and soil, posing a significant threat to wildlife and human health.[3][5]
Step-by-Step Disposal Procedure:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be treated as hazardous pharmaceutical waste.[6][7]
-
Containment: Place the this compound waste in a clearly labeled, sealed, and leak-proof container.[4] The container should be appropriate for hazardous chemical waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste to an approved treatment, storage, and disposal facility (TSDF), where it will typically be incinerated.[6][7]
Quantitative Data and Experimental Protocols
No specific quantitative data or experimental protocols for the disposal of this compound were identified in the provided search results. Disposal procedures for chemical compounds are guided by regulatory standards and safety data sheets rather than experimental studies. The key data point from the Safety Data Sheet (SDS) is the classification of this compound as a Category 1 acute and chronic aquatic toxin, underscoring the critical need for professional disposal to prevent environmental harm.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram outlines the necessary steps and decision points for laboratory personnel.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby upholding their commitment to safety, environmental stewardship, and regulatory compliance.
References
- 1. This compound|55721-11-4|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Secalciferol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Secalciferol, a metabolite of Vitamin D used in research. Adherence to these guidelines will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent inhalation, skin, and eye contact.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | To be worn at all times when handling this compound to protect against splashes or airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a range of chemicals. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated.[2] |
| Body Protection | Impervious Clothing / Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable Respirator | For handling the powder form where dust may be generated, a NIOSH-approved N95 or higher particulate respirator is recommended.[3][4][5] In instances of potential aerosol generation from solutions, a respirator with an organic vapor cartridge may be necessary.[3] A formal respiratory protection program, including fit testing, should be in place.[4] |
Note: No occupational exposure limit (OEL) has been established for this compound.[1] Therefore, it is critical to minimize exposure through the consistent and correct use of PPE and proper handling techniques.
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
For long-term stability, the powdered form should be stored at -20°C.[1][6]
Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Disposal:
-
Dispose of this compound and any contaminated materials through an approved waste disposal plant.[1]
-
For disposal of small quantities, it is recommended to mix the compound with an inert, non-combustible absorbent material (e.g., sand, cat litter) and place it in a sealed container for collection by a licensed chemical waste contractor.[7][9]
-
All contaminated labware (e.g., vials, pipette tips) should be disposed of as chemical waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Spills:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., diatomite, universal binders) to prevent the spread of dust or liquid.[1]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for chemical waste disposal.[1]
-
Decontaminate the spill area with alcohol or a suitable laboratory detergent.[1]
First Aid:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water. Do not induce vomiting.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. This compound|55721-11-4|MSDS [dcchemicals.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 4. queensu.ca [queensu.ca]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. osha.gov [osha.gov]
- 7. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
